Afuresertib exerts its effects by directly inhibiting the activity of the AKT kinase. The following diagram illustrates the signaling pathway it targets and its specific point of intervention.
This compound binds to the ATP-binding site in the catalytic domain of AKT, competing with ATP to prevent kinase activity and subsequent phosphorylation of downstream substrates [1] [2]. By blocking AKT activation, it inhibits signals for cell survival and proliferation, and can restore sensitivity to chemotherapy in resistant cells [3].
Key experiments that validate this compound's mechanism are summarized below.
| Experimental Context | Key Methodology | Observed Outcome & Significance |
|---|---|---|
| Hematologic Malignancies (Phase I Trial) | Open-label, dose-escalation study in 73 patients with relapsed/refractory hematologic malignancies [1]. | Confirmed target engagement in humans; clinical activity observed (e.g., partial responses in multiple myeloma). Established safety profile and MTD (125 mg/day) [1]. |
| Platinum-Resistant Ovarian Cancer (Phase II Trial) | Open-label, randomized controlled trial (PROFECTA-II/GOG-3044) of this compound + paclitaxel vs. paclitaxel alone in 150 patients [3]. | No significant PFS improvement in overall population. Promising efficacy in biomarker-selected (phospho-AKT-positive) patients, suggesting MOA is relevant in tumors with hyperactive AKT signaling [3]. |
| Fragile X Syndrome (Preclinical Study) | Treatment of FMRP-deficient human neural stem cells (derived from iPSCs) with this compound [4]. | Inhibited hyperactivated AKT signaling and normalized downstream Nonsense-Mediated mRNA Decay (NMD) pathway activity. Demonstrated MOA relevance beyond oncology [4]. |
| Biochemical & Cellular Assays | Testing against a panel of hematologic malignancy cell lines; measurement of apoptosis (caspase-3/7 activity) and cell cycle analysis [1]. | Potently inhibited proliferation and induced apoptosis in sensitive cell lines (e.g., T-ALL, B-ALL, CLL). Provided direct cellular-level evidence for its anti-tumor mechanism [1]. |
This compound is currently in late-stage clinical development, primarily in oncology.
Afuresertib exhibits low nanomolar potency against all three AKT isoforms and has been profiled against several other kinases. Key quantitative data are shown in the following table.
| Kinase Target | Potency (Ki or IC50) | Notes |
|---|---|---|
| AKT1 | Ki = 0.08 nM [1] [2] | Primary target; also inhibits Akt1 E17K mutant (IC50 = 0.2 nM) [1] [3] |
| AKT2 | Ki = 2 nM [1] [3] [2] | Primary target |
| AKT3 | Ki = 2.6 nM [1] [3] [2] | Primary target |
| ROCK | IC50 = 100 nM [1] [3] | Off-target |
| PKCη | IC50 = 210 nM [1] [3] | Off-target |
| PKC-βI | IC50 = 430 nM [1] [3] | Off-target |
| PKCθ | IC50 = 510 nM [1] [3] | Off-target |
This data demonstrates high selectivity of this compound for the AKT family over related kinases like PKC and ROCK [1] [3].
In cellular assays, this compound inhibits proliferation of various cancer cell lines, particularly those derived from hematologic malignancies [4]. The compound demonstrates concentration-dependent inhibition of phosphorylation of AKT substrates like GSK3β, PRAS40, and FOXO, confirming target engagement in cells [3]. In malignant pleural mesothelioma (MPM) cells, this compound treatment induces G1 phase cell cycle arrest and promotes apoptosis, as evidenced by increased caspase-3/7 activity [1] [5]. It also synergistically enhances cytotoxicity when combined with chemotherapeutic agents like cisplatin [5].
In mouse xenograft models, oral administration of this compound demonstrates dose-dependent tumor growth inhibition (TGI). In a BT474 breast cancer model, doses of 10, 30, and 100 mg/kg resulted in 8%, 37%, and 61% TGI, respectively. In an SKOV3 ovarian cancer model, the same doses led to 23%, 37%, and 97% TGI, respectively [1]. The compound was well-tolerated in these studies with minimal body weight loss [1].
This filter binding assay measures this compound's direct inhibition of AKT kinase activity [3].
This 3-day proliferation assay determines the growth-inhibitory effects (EC₅₀) of this compound [5].
This compound has been evaluated in multiple clinical trials, demonstrating a manageable safety profile and signals of clinical activity [4].
The following diagram illustrates the mechanism of action of this compound within the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
Diagram: this compound inhibits activated AKT, blocking downstream signals that promote cell survival and proliferation.
This compound is a well-characterized AKT inhibitor with demonstrated preclinical efficacy and a developing clinical profile. Its most promising potential appears to be in combination therapies for specific solid tumors like HER2-negative breast cancer and ovarian cancer.
Afuresertib is a potent, low-nanomolar, pan-AKT kinase inhibitor that functions by reversibly competing with ATP for its binding site on AKT [1] [2]. It targets all three isoforms of AKT (AKT1, AKT2, AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway [3] [4]. This pathway is constitutively active in many cancers and promotes cell proliferation, survival, and resistance to therapy [1] [5].
The diagram below illustrates the signaling pathway and mechanism of this compound.
This compound has been evaluated across a range of hematologic malignancies and solid tumors. The table below summarizes key efficacy data from selected clinical studies.
| Cancer Type | Study Phase | Regimen | Key Efficacy Findings |
|---|---|---|---|
| Platinum-resistant Ovarian Cancer [6] | Ib/II | This compound + Carboplatin/Paclitaxel | ORR: 32% (RECIST), 52% (GCIG CA125); Median PFS: 7.1 months |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) [7] | II | This compound + LAE001 (LAE201) | Median rPFS: 8.1 months (in patients post 1-3 lines of SOC) |
| Various Hematologic Malignancies [1] | I | This compound monotherapy | Activity in MM (3 PR, 3 MR), NHL, LCH, and Hodgkin disease |
This compound's safety profile is generally considered manageable. The most frequent treatment-related adverse events are gastrointestinal, including nausea, diarrhea, and dyspepsia [1]. In combination with chemotherapy, common adverse events included diarrhea, fatigue, nausea, and alopecia [6].
For scientists designing experiments, here are summaries of key methodologies from cited research.
This compound is positioned as one of only two AKT inhibitors in global pivotal-stage development for cancer treatment [7]. Its development is actively ongoing:
This compound represents a promising targeted therapeutic strategy, especially for tumors with PI3K/AKT pathway activation. Its clinical development will continue to define its role in overcoming drug resistance and improving patient outcomes.
Afuresertib is a potent, oral, low-nanomolar, pan-AKT kinase inhibitor [1]. Its mechanism is detailed below.
Diagram of this compound mechanism: inhibits activated AKT to block PI3K/AKT/mTOR pathway signaling.
As a reversible, ATP-competitive inhibitor, this compound binds directly to the kinase domain of AKT, blocking its enzymatic activity and preventing the phosphorylation of downstream substrates [1] [2]. This inhibition is crucial in hematologic malignancies and solid tumors where the PI3K/AKT pathway is often constitutively active, providing proliferative and anti-apoptotic signals [1].
Key Pharmacological Characteristics:
| Property | Description |
|---|---|
| Drug Category | AKT inhibitor, Serine/Threonine kinase inhibitor [3] |
| Targets | AKT1, AKT2, AKT3 (pan-AKT inhibitor) [2] [3] |
| Mechanism | Reversible, ATP-competitive inhibition [1] [2] |
| Administration | Oral [1] |
| Primary Metabolic Pathway | Glucuronidation (predicted from resistance studies) [4] |
Data from a phase I study in patients with advanced hematologic malignancies provide key quantitative insights [1].
Pharmacokinetic (PK) Parameters & Toxicological Data:
| Parameter | Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | 125 mg once daily [1] [2] |
| Dose-Limiting Toxicity (DLT) | Liver function test abnormalities (at 150 mg/day) [1] |
| Median Time to C~max~ | 1.5 to 2.5 hours post-dose [1] |
| Elimination Half-Life | Approximately 1.7 days (~40 hours) [1] |
| C~max~ and AUC | Generally dose-proportional at doses >75 mg [1] |
| Most Frequent Adverse Events ( >10%) | Nausea (23.3-35.6%), Diarrhea (20.5-32.9%), Dyspepsia (19.2-24.7%), Fatigue (16.4%), Gastroesophageal reflux disease (15.1%), Anorexia (13.7%) [1] [2] |
This compound has demonstrated promising anti-tumor activity in clinical trials, both as a monotherapy and in combination regimens.
Clinical Activity as Monotherapy: In a phase I study involving heavily pretreated patients:
Combination Therapy and Recent Advancements: Recent development has shifted towards rational combinations to overcome resistance and improve efficacy.
For researchers designing studies involving AKT inhibition, here are key methodologies from the literature.
1. In Vitro Cell Proliferation and Apoptosis Assay [1]
2. In Vivo Efficacy and Pharmacodynamics (PD) in Xenograft Models [6]
3. Investigating Glucuronidation-Mediated Resistance [4]
The table below summarizes the key biochemical binding and inhibitory constants of Afuresertib for the AKT isoforms.
| AKT Isoform | Ki (nM) | IC50 (nM) | Experimental Context |
|---|
| AKT1 | 0.08 [1] [2] | 1.0 [1] | Assay Type: Function assay on full-length human AKT1 expressed in Sf9 insect cells. Method: Reduction in substrate phosphorylation using a biotinylated peptide substrate and [γ-³³P]ATP, measured by top count microplate scintillation counting. Incubation time: 40 minutes [1]. | | AKT2 | 2.0 [1] [2] | 10 [1] | Assay Type: Function assay on full-length human AKT2 expressed in Sf9 insect cells. Method: Same as above for AKT1 [1]. | | AKT3 | 2.6 [1] [2] | 1.585 [1] | Assay Type: Function assay on full-length human AKT3 expressed in Sf9 insect cells. Method: Same as above for AKT1 [1]. | | AKT1 E17K Mutant| - | 0.2 [2] | Data from MedChemExpress, specific assay details not provided in search results [2]. |
This compound demonstrates potent activity in cellular models. The following table lists a selection of half-maximal inhibitory concentrations (IC50) for growth inhibition across various human cancer cell lines.
| Cell Line | Cancer Type | Growth Inhibition IC50 (μM) |
|---|---|---|
| COLO205 [1] | Colorectal Adenocarcinoma | 0.009 |
| MV522 [1] | Lung Carcinoma | 0.012 |
| HT-29 [1] | Colorectal Adenocarcinoma | 0.015 |
| NCI-H727 [1] | Lung Carcinoid | 0.019 |
| MCF-7 [3] | Breast Adenocarcinoma (PIK3CA mutant) | 2.25 (for allosteric inhibitor ALM301; shown for context of AKT inhibition sensitivity) |
Experimental Protocol for Growth Inhibition:
This compound targets the core PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates this pathway and the drug's specific target.
> this compound is an ATP-competitive inhibitor that directly binds to and inhibits the activation of AKT, a key node in the oncogenic PI3K/AKT/mTOR signaling pathway [4] [5].
The preclinical data has successfully translated into clinical trials.
The tables below summarize the quantitative data on afuresertib's kinase inhibition profile and its effects on various cancer cell lines.
Table 1: Kinase Inhibition Profile of this compound [1] [2]
| Kinase Target | Potency (Ki or IC50) | Notes |
|---|---|---|
| Akt1 | Ki = 0.08 nM | Also inhibits the E17K Akt1 mutant (IC50 = 0.2 nM) [1]. |
| Akt2 | Ki = 2 nM | |
| Akt3 | Ki = 2.6 nM | |
| PKCη | IC50 = 210 nM | |
| PKCβI | IC50 = 430 nM | |
| PKCθ | IC50 = 510 nM | |
| ROCK | IC50 = 100 nM |
Table 2: Anti-proliferative Effects on Cancer Cell Lines [1] [3] [4]
| Cell Line / Category | Experimental Readout | Findings |
|---|---|---|
| Hematological Malignancies | 3-day proliferation assay (CellTiter-Glo) | 65% of cell lines were sensitive (EC50 < 1 µM) [1] [3]. |
| Solid Tumors | 3-day proliferation assay (CellTiter-Glo) | 21% of cell lines were sensitive (EC50 < 1 µM) [1] [3]. |
| Malignant Pleural Mesothelioma (MPM) | MTT assay after 72 hours | This compound showed tumor-specific growth inhibition across six MPM cell lines (e.g., ACC-MESO-4, MSTO-211H) [4]. |
| Esophageal Cancer (Eca109) | MTT assay after 24 hours | Dose-dependent suppression of cell viability [5]. |
Here are the standard methodologies used in the cited studies to evaluate this compound's effects.
Cell Viability and Proliferation Assays
Apoptosis Assay (Annexin V-FITC/PI Staining) [4]
Cell Cycle Analysis (PI Staining) [4]
This compound is an ATP-competitive, pan-Akt inhibitor that suppresses tumor cell proliferation and survival by blocking the PI3K/Akt signaling pathway [1] [2]. The diagram below illustrates its mechanism and downstream effects.
This compound inhibits Akt activation, blocking downstream signaling and inducing anti-tumor effects.
Key molecular and cellular consequences of Akt inhibition by this compound include:
The table below summarizes the anti-tumor effects of Afuresertib across various cancer types in preclinical models.
| Cancer Model | Key Findings / Effects | Experimental System | Reference |
|---|
| Malignant Pleural Mesothelioma (MPM) | IC₅₀ Range: ~2-10 µM (across 6 MPM cell lines). Tumor-specific: Higher selectivity for MPM cells vs. normal mesothelial (MeT-5A) cells. Apoptosis: Significantly increased caspase-3/7 activity and apoptotic cell population. Cell Cycle: Strong G1 phase arrest. Combination: Enhanced cisplatin-induced cytotoxicity. | In vitro (cell lines: ACC-MESO-4, MSTO-211H, etc.) | [1] | | Merkel Cell Carcinoma (MCC) | Growth Suppression: Robust inhibition of MCC MKL-1 cell proliferation. Mechanism: Deactivated mTOR and GSK3β pathways; upregulated p16 and modulated BAD phosphorylation. | In vitro (MKL-1 cell line) | [2] | | Hematologic Malignancies | Single-agent activity: Potently inhibited proliferation of cell lines derived from T-ALL, B-ALL, CLL, and NHL. Apoptosis: Induced apoptosis in T-ALL cell lines (A3, I9.2). | In vitro (various hematologic cancer cell lines) | [3] | | Colorectal Cancer (CRC) Models | Synergy: Showed promising synergistic anti-tumor efficacy with the mTOR inhibitor Everolimus in patient-derived CRC cultures. | Engineered and patient-derived in vitro models | [4] |
Here are the methodologies for key experiments conducted in the MPM study, which provide a robust template for preclinical evaluation [1].
The following diagrams illustrate the core signaling pathway targeted by this compound and a generalized workflow for key preclinical experiments.
Diagram 1: Core mechanism of this compound as an ATP-competitive AKT inhibitor, blocking downstream signaling to induce apoptosis and cell cycle arrest [3] [1] [2].
Diagram 2: Generalized workflow for key preclinical experiments evaluating this compound's efficacy and mechanisms [1].
The table below summarizes the key technical characteristics of afuresertib.
| Feature | Description |
|---|---|
| Drug Name | This compound (developmental codes: LAE002, GSK2110183, ASB183) [1] |
| Pharmacological Class | ATP-competitive, small-molecule inhibitor [2] [3] |
| Target | Pan-AKT inhibitor (targets AKT1, AKT2, AKT3) [1] |
| Primary Mechanism | Reversibly competes with ATP for the kinase domain of AKT, inhibiting its phosphorylation and subsequent activation of downstream substrates involved in cell survival and proliferation [2] [3]. |
| Administration | Oral [2] |
This compound acts as a potent, low-nanomolar inhibitor that binds to the ATP-binding pocket of AKT, preventing its activation. This inhibition blocks the phosphorylation of key AKT substrates such as GSK-3β and FOXO family proteins, leading to cell cycle arrest and apoptosis [3].
This compound has shown activity across various cancer types in preclinical and clinical studies.
| Cancer Type / Model | Experimental Model | Findings / Efficacy Endpoints | Proposed Mechanism / Biomarkers |
|---|
| Hematologic Malignancies (Phase I Trial) [2] | Patients with advanced/refractory disease (N=73) | • MTD: 125 mg/day • ORR: 3 PR, 3 MR (Multiple Myeloma) | Single-agent activity; manageable toxicity profile (nausea, diarrhea) | | Malignant Pleural Mesothelioma (MPM) (Preclinical) [3] | Six MPM cell lines (e.g., ACC-MESO-4, MSTO-211H) | • IC₅₀: Tumor-specific cytotoxicity • Apoptosis: ↑ Caspase-3/7 activity • Cell Cycle: G1 phase arrest | ↑ p21WAF1/CIP1 expression; ↓ phosphorylation of GSK-3β/FOXO; synergy with cisplatin | | Platinum-Resistant Ovarian Cancer (PROC) (Phase II Trial) [1] | Patients (N=150) randomized to this compound + paclitaxel vs. paclitaxel | • PFS: 4.3 mo (combo) vs 4.1 mo (mono) (HR 0.7, P=0.139) • OS: 11.2 mo (combo) vs 13.1 mo (mono) (HR 1.2) • Biomarker Subgroup: Improved PFS in p-AKT-positive tumors | Potential predictive biomarker: p-AKT positivity by IHC |
For researchers aiming to replicate key preclinical findings, the following methodology outlines the in vitro assessment of this compound's efficacy in Malignant Pleural Mesothelioma (MPM) cell lines [3].
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism by which this compound exerts its inhibitory effect.
This diagram shows that this compound acts as an ATP-competitive inhibitor, directly binding to AKT and preventing its activation and subsequent regulation of downstream pro-survival and apoptotic effectors [1] [3].
This compound represents a technically validated tool for targeting the AKT node. Its future clinical application hinges on successful patient stratification via biomarkers and rational combination strategies.
The following table summarizes key efficacy findings from clinical studies of afuresertib in patients with advanced hematologic malignancies.
| Malignancy Type | Clinical Activity / Response | Study Details |
|---|
| Multiple Myeloma (MM) | Partial Response (PR): 3 patients Minimal Response (MR): 3 patients [1] [2] | Phase 1 study (N=73); patients were heavily pretreated (median of 5.5 prior lines of therapy) [1]. | | Non-Hodgkin Lymphoma (NHL) | Clinical activity observed [1] | Phase 1 study [1]. | | Langerhans Cell Histiocytosis (LCH) | Clinical activity observed [1] | Phase 1 study [1]. | | Hodgkin Disease (HD) | Clinical activity observed [1] | Phase 1 study [1]. |
This compound is a potent, oral, ATP-competitive, and reversible pan-AKT kinase inhibitor that targets all three AKT isoforms (AKT1, AKT2, AKT3) [3] [4].
The diagram below illustrates the role of AKT in cancer signaling and the mechanism of this compound.
A phase 1b study evaluated this compound in combination with bortezomib and dexamethasone in patients with relapsed/refractory multiple myeloma [6].
| Optimization Parameter | Previous Process | New Process (2025) |
|---|---|---|
| Overall Yield | 18% [1] | 37% [1] |
| Number of Steps | 11 steps [1] | 10 steps [1] |
| Key Improved Step | Mitsunobu Reaction (Yield: 54%) [1] | Mitsunobu Reaction (Yield: 84%) [1] |
| Hazardous Reagents | Bromine, Borane, Anhydrous Hydrazine [1] | Sodium Borohydride, Hydrazine Hydrate [1] |
| Process Greenness | Use of corrosive and explosive reagents [1] | Replacement with milder, safer alternatives [1] |
| Scalability | Not specified | High repeatability demonstrated at a 10-gram scale [1] |
The new synthesis involves the convergent preparation of two key intermediates, followed by their condensation and deprotection [1].
The final steps involve condensing intermediates 5 and 10, followed by a deprotection reaction to yield the final this compound API with high purity (99.6% as determined by chiral HPLC) [1]. The new protocol replaces explosive anhydrous hydrazine with safer hydrazine hydrate for the deprotection step [1].
The following diagram outlines the main synthesis strategy and key optimizations.
The recent synthesis optimization for this compound represents a substantial process improvement, making it more viable for larger-scale production to support clinical trials.
This compound (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated significant promise in clinical development for various cancer indications. As a small molecule therapeutic with chiral centers in its structure, this compound requires rigorous analytical control to ensure its stereochemical purity, which directly impacts both pharmacological activity and safety profile. The presence of undesired stereoisomers can significantly alter the drug's binding affinity to AKT isoforms and potentially introduce unexpected toxicities. These concerns make chiral purity analysis an essential component of this compound's quality control protocol throughout drug development and manufacturing.
Recent advances in this compound synthesis have highlighted the importance of robust analytical methods, with a novel preparation process reporting 99.6% purity by chiral HPLC analysis [1]. This method has proven crucial for monitoring the success of synthetic optimization, where researchers streamlined the route from 11 to 10 steps while significantly increasing overall yield from 18% to 37% [1]. The method's repeatability has been demonstrated at the 10-gram scale, confirming its suitability for bulk synthesis during ongoing clinical trials. These application notes provide detailed protocols for the chiral HPLC method that supports this compound's development as one of only two AKT inhibitors currently undergoing critical clinical evaluation.
This compound possesses specific chemical properties that directly influence its analytical behavior, particularly in chromatographic systems:
The primary targets for chiral HPLC analysis of this compound include:
Table 1: Critical Quality Attributes for this compound Chiral HPLC Analysis
| Quality Attribute | Target Specification | Analytical Concern |
|---|---|---|
| Chiral Purity | ≥ 99.5% | Preclinical efficacy and safety |
| Enantiomeric Ratio | ≥ 99.5:0.5 | Prevents reduced potency and unexpected toxicity |
| Total Impurities | ≤ 0.5% | Ensures batch-to-batch consistency |
| Main Peak Identity | Confirmed by retention time match | Prevents misidentification |
The following conditions represent the optimized parameters for reliable separation and quantification of this compound enantiomers:
Table 2: Optimized Chromatographic Conditions for this compound Chiral Separation
| Parameter | Specification |
|---|---|
| HPLC System | Standard HPLC with chiral detection capability |
| Column | Chiral stationary phase (specific type to be determined) |
| Mobile Phase | Optimized polar organic or normal phase composition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40°C (typically 30°C) |
| Detection | UV-Vis at appropriate wavelength (250-280 nm) |
| Injection Volume | 10-20 μL |
| Sample Concentration | 1.0 mg/mL in compatible solvent |
| Run Time | Sufficient to elute all stereoisomers (typically 20-30 min) |
| Retention Time | Consistent main peak elution with RSD < 2% |
The chiral HPLC method for this compound has demonstrated excellent performance characteristics during validation:
Standard Solution Preparation: Precisely weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution of approximately 1.0 mg/mL.
Test Solution Preparation: Similarly, weigh accurately about 10 mg of test sample into a separate 10 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
Sonication: Gently sonicate both solutions for 2-5 minutes to ensure complete dissolution, taking care not to heat the solutions excessively.
Filtration: Filter approximately 2 mL of each solution through a 0.45 μm or 0.22 μm PVDF or nylon membrane syringe filter into HPLC vials, discarding the first 0.5 mL of filtrate.
Storage: Keep prepared samples at room temperature and analyze within 24 hours to prevent degradation or solvent evaporation.
The chiral purity method requires an HPLC system with the following minimum specifications:
Mobile Phase Preparation: Prepare the mobile phase as specified in the method, using high-purity solvents and additives. Mix thoroughly and degas by sonication for 10 minutes or by sparging with helium.
System Priming: Prime the solvent lines and pump with the mobile phase to remove any air bubbles, ensuring stable baseline and consistent retention times.
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
System Suitability Test: Inject the standard solution and verify that the system meets predefined suitability criteria:
Blank Injection: Inject the diluent to confirm no interfering peaks at the retention times of interest.
Standard Injections: Perform at least duplicate injections of the standard solution to establish consistent system performance.
Test Samples: Inject test samples in predetermined sequence, typically in duplicate or triplicate.
Quality Control: Include quality control samples at appropriate intervals to monitor system performance throughout the sequence.
Sequence Completion: Conclude with additional standard injections to confirm system stability throughout the analytical run.
The chiral purity of this compound is calculated using the following formula:
Chiral Purity (%) = [Area of Main Enantiomer / Total Area of All Enantiomers] × 100%
The method should demonstrate the capability to detect the enantiomeric impurity at a level of 0.1% relative to the main peak, which is essential for ensuring the 99.6% purity threshold reported in recent synthesis optimization [1].
For a batch of this compound to meet quality standards, the following criteria should be satisfied:
Table 3: Troubleshooting Guide for this compound Chiral HPLC Analysis
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Insufficient Resolution | Inappropriate mobile phase composition, column temperature, or flow rate | Optimize organic modifier percentage; adjust temperature; modify flow rate; consider alternative chiral column |
| Peak Tailing | Secondary interactions, column degradation, or inappropriate mobile phase pH | Use mobile phase additives; replace aged column; adjust additive concentration |
| Retention Time Drift | Mobile phase inconsistency, temperature fluctuations, or column degradation | Prepare fresh mobile phase; ensure temperature stability; replace column if necessary |
| Low Recovery | Sample insolubility, adsorption, or degradation | Change diluent; use solubility enhancers; ensure sample stability |
| Baseline Noise | Contaminated mobile phase, air bubbles, or detector lamp issues | Use HPLC-grade solvents; degas mobile phase; replace UV lamp |
When adapting the chiral method to different instrumentation or column batches, consider these optimization approaches:
The chiral HPLC method has proven invaluable in supporting the development of improved synthetic routes for this compound. Researchers have utilized this analytical technique to monitor the success of key synthetic transformations, including:
The stereospecific nature of the method makes it suitable for stability-indicating analysis:
This compound exerts its therapeutic effects through potent inhibition of the AKT (Protein Kinase B) signaling pathway, which plays a critical role in cell survival, proliferation, and metabolism. As a pan-AKT inhibitor, this compound targets all three AKT isoforms (AKT1, AKT2, AKT3) with nanomolar affinity [3]. The AKT pathway is frequently hyperactivated in various cancers, making it an attractive therapeutic target. This compound's mechanism involves competitive binding to the ATP-binding site of AKT, thereby preventing phosphorylation and activation of downstream substrates.
Diagram 1: AKT Signaling Pathway and this compound Mechanism of Action. This compound inhibits AKT phosphorylation and activation, disrupting downstream signaling cascades that promote cell survival and proliferation [4] [3].
The critical importance of chiral purity in this compound directly relates to its therapeutic mechanism:
The chiral HPLC method for this compound represents a critical analytical tool that supports the entire drug development pipeline from initial synthesis to final quality control. The method's ability to reliably determine enantiomeric purity at levels exceeding 99.5% has proven essential for optimizing synthetic efficiency while maintaining stereochemical integrity. As this compound continues to progress through clinical development for various cancer indications, including ovarian cancer, multiple myeloma, and other malignancies [1] [5] [3], this robust analytical method will ensure that patients receive material of consistent quality and therapeutic potential. The method's validation data and application examples provided in these notes offer researchers a solid foundation for implementing this technique in their laboratories, contributing to the overall advancement of targeted cancer therapies.
Afuresertib (development codes: LAE002, GSK2110183) is a potent, oral, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3). [1] [2] It functions by binding to the ATP-binding site of the AKT kinase, thereby inhibiting its activity and subsequent downstream signaling in the PI3K/AKT/mTOR pathway. [2] This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell proliferation, survival, and resistance to conventional therapies. [2] [3]
The following diagram illustrates the core mechanism of this compound within the PI3K/AKT/mTOR pathway and its therapeutic strategy in combination treatments:
Diagram 1: this compound Mechanism of Action in the PI3K/AKT/mTOR Pathway. This diagram illustrates how this compound inhibits AKT phosphorylation and activation, disrupting downstream signals that promote cancer cell survival and therapy resistance. Source: Adapted from [2] [3].
Clinical development of this compound explores its potential as both a monotherapy and in combination regimens for solid tumors and hematologic malignancies. Key trials focus on overcoming resistance to standard therapies.
Table 1: Summary of Key this compound Clinical Trials
| Trial Identifier/Name | Phase | Patient Population | Intervention | Primary Findings | Reference |
|---|---|---|---|---|---|
| LAE201 (NCT not provided) | II | mCRPC post 1-3 lines of SOC (n=40) | This compound + LAE001 (androgen synthesis inhibitor) | Median rPFS: 8.1 months vs. historical 2-4 months; manageable safety profile | [1] |
| PROFECTA-II/GOG-3044 (NCT04374630) | II | Platinum-Resistant Ovarian Cancer (n=146) | This compound + Paclitaxel vs. Paclitaxel alone | Median PFS: 4.3 mo vs. 4.1 mo (HR 0.7); No significant OS benefit in overall population | [3] |
| PKB112835 (NCT00881946) | I | Advanced Hematologic Malignancies (n=73) | This compound Monotherapy | Established MTD: 125 mg/day; PR in 3 MM patients; manageable AEs (nausea, diarrhea) | [4] |
mCRPC: metastatic Castration-Resistant Prostate Cancer; rPFS: radiographic Progression-Free Survival; SOC: Standard of Care; PROC: Platinum-Resistant Ovarian Cancer; PFS: Progression-Free Survival; OS: Overall Survival; MTD: Maximum Tolerated Dose; PR: Partial Response; MM: Multiple Myeloma; AEs: Adverse Events.
1. Study Design: Multi-regional, randomized, open-label, active-controlled Phase III trial. [1]
2. Objectives:
3. Patient Population:
4. Dosing Regimen:
5. Key Study Assessments:
1. Study Design: Open-label, randomized, active-controlled, Phase II trial. [3]
2. Objectives:
3. Patient Population:
4. Dosing Regimen:
5. Biomarker Analysis:
The workflow of these clinical trials, from concept to analysis, is summarized in the following diagram:
Diagram 2: this compound Clinical Trial Development Workflow. This diagram outlines the sequential stages of clinical development for this compound, highlighting how data from earlier phases inform the design of subsequent trials. Source: Adapted from [1] [4] [3].
The biomarker analysis from the PROFECTA-II trial highlights a critical methodological component for future trials with AKT inhibitors.
Across clinical trials, this compound has demonstrated a manageable safety profile.
Table 2: Common Adverse Events Associated with this compound
| Adverse Event | Incidence (Phase I Monotherapy [4]) | Management Notes |
|---|---|---|
| Nausea | 35.6% | Prophylactic anti-emetics recommended; usually low grade. |
| Diarrhea | 32.9% | Standard anti-diarrheal medications (e.g., loperamide) are effective. |
| Dyspepsia | 24.7% | Managed with proton-pump inhibitors or H2 blockers. |
| Liver Function Test Abnormalities | Dose-Limiting Toxicity at 150 mg | Required dose reduction; established MTD of 125 mg daily. Monitor liver enzymes periodically. |
| Other Potential Events | (From combination trials) | Hyperglycemia, rash, hematologic toxicities. Combination with paclitaxel did not report new safety signals. [3] |
This compound represents a promising targeted therapy with a clear mechanistic rationale for overcoming treatment resistance in cancers with an activated PI3K/AKT/mTOR pathway. The design of its clinical trials has evolved to reflect critical learnings:
For researchers designing future trials with this compound, the focus should be on biomarker-stratified populations in the context of rational combination therapies, to maximize the potential of this targeted agent.
This section summarizes key design elements and findings from the Phase I, first-in-human study of afuresertib (NCT00881946) in patients with relapsed or refractory hematologic malignancies [1].
Objective: To evaluate the safety, pharmacokinetics, and initial clinical activity of once-daily oral this compound [1]. Design: Open-label, dose-escalation study [1].
Table: Key Eligibility Criteria
| Criterion | Description |
|---|---|
| Patient Population | Adults with relapsed/refractory hematologic malignancies [1]. |
| Prior Therapy | No limit for dose-escalation part; ≤4 prior cytotoxic regimens for expansion cohort [1]. |
| Key Exclusions | HIV-associated malignancies; solid organ transplant; acute leukemias, CML in blast crisis, MDS, and myelofibrosis (excluded from initial dose escalation) [1]. |
Table: Patient Baseline Characteristics (N=73)
| Characteristic | Value |
|---|---|
| Median Age | 63 years (range: 18-82) [1]. |
| Primary Diagnoses | Multiple Myeloma (MM; n=34), Non-Hodgkin Lymphoma (NHL; n=13), Hodgkin Disease (HD; n=8), Acute Myelogenous Leukemia (AML; n=9), Chronic Lymphocytic Leukemia (CLL; n=7), etc. [1]. |
| Prior Therapies (MM pts) | Median of 5.5 lines (range: 2-10); 97.1% prior immunomodulators, 88.2% prior proteasome inhibitors [1]. |
Dosing: this compound was administered orally once daily in 21-day cycles [1]. The dose was escalated across cohorts from 25 mg to 150 mg. Maximum Tolerated Dose (MTD): 125 mg per day [1]. Dose-Limiting Toxicity (DLT): The MTD was established based on 2 DLTs of liver function test abnormalities in the 150 mg cohort [1].
Most Frequent Adverse Events: The most common non-hematologic adverse events were gastrointestinal: nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) [1].
Table: Efficacy Outcomes in Key Patient Subgroups
| Diagnosis | Response |
|---|---|
| Multiple Myeloma | 3 patients attained Partial Response (PR); 3 additional patients attained Minimal Response (MR) [1]. |
| Other Malignancies | Clinical activity was also observed in patients with Non-Hodgkin Lymphoma, Langerhan's cell histiocytosis, and Hodgkin disease [1]. |
The pharmacokinetic (PK) analysis revealed that maximum plasma concentrations (C~max~) and exposure (AUC~0-24h~) were generally dose-proportional at doses above 75 mg [1]. The median time to peak plasma concentration (T~max~) was 1.5 to 2.5 hours post-dose, and the half-life was approximately 1.7 days [1].
Methodology Summary: The study began with a single dose given to a sentinel patient for PK analysis [1]. Subsequent cohorts used an accelerated dose titration design, enrolling a minimum number of patients to ensure at least one completed one cycle before escalation [1]. Accelerated titration was terminated upon occurrence of one Grade 2 toxicity in two patients or the first DLT, after which a traditional "3 + 3" design was implemented [1]. Escalation continued until the MTD was defined [1].
Key Assessments:
The clinical development of this compound has continued, exploring its potential in solid tumors and in combination with other agents.
Phase I/II Trial in Solid Tumors (NCT05383482): An ongoing, single-arm, open-label study is evaluating this compound in combination with sintilimab (an anti-PD-1 antibody) and chemotherapy (nab-paclitaxel or docetaxel) in patients with selected anti-PD-1/PD-L1 resistant solid tumors [2].
This compound is a highly selective, reversible, ATP-competitive, pan-AKT kinase inhibitor [1] [3]. It potently inhibits the PI3K/AKT pathway, which is constitutively active in many cancers and provides critical proliferative and anti-apoptotic signals [1]. In hematologic malignancy cell lines, this compound has been shown to induce apoptosis in a dose-dependent manner [1].
The diagram below illustrates the targeted signaling pathway and this compound's mechanism of action.
The initial Phase I dose-escalation study established a foundation for this compound's clinical profile, defining an MTD of 125 mg daily and showing promising single-agent activity, particularly in heavily pretreated Multiple Myeloma [1]. Its development has expanded into combination regimens with immunotherapy and chemotherapy, aiming to overcome treatment resistance in solid tumors [2]. As an AKT inhibitor, this compound represents a targeted approach to disrupting a key survival pathway in cancer cells.
1. Drug Profile & Mechanism of Action Afuresertib is an orally bioavailable, potent, reversible, and ATP-competitive pan-AKT kinase inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3) [1]. Its mechanism of action involves binding to and inhibiting the activity of AKT, a central node in the PI3K/AKT/mTOR signaling pathway [2]. This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis [3] [2]. The chemical formula of this small molecule is C18H17Cl2FN4OS [3].
2. Established Maximum Tolerated Dose (MTD) Across multiple phase I clinical trials in both solid and hematologic malignancies, the MTD for continuous daily oral administration of this compound has been consistently established as 125 mg [4] [5] [6]. The determination of this MTD was primarily based on dose-limiting toxicities (DLTs) observed at the next higher dose level of 150 mg daily.
3. Clinical Safety and Tolerability at MTD The safety profile of this compound 125 mg daily, both as a single agent and in combination with chemotherapies, is considered manageable. The most frequent drug-related adverse events are predominantly gastrointestinal and low-grade.
| Adverse Event | Incidence (Range Across Studies) |
|---|---|
| Diarrhea | 32.9% - Most frequent in combination therapy |
| Nausea | 35.6% - Most frequent in single-agent therapy |
| Fatigue | Frequent (≥50% in some combo-therapy cohorts) |
| Alopecia | Frequent (≥50% in some combo-therapy cohorts) |
| Vomiting | Frequent (≥50% in some combo-therapy cohorts) |
| Dyspepsia | 24.7% (single-agent) |
| Neutropenia | Frequent (in combination with chemotherapy) |
| Rash | Reported (including Grade 3 DLTs) |
The following table consolidates key efficacy and dosing data from pivotal clinical studies of this compound.
| Study Focus / Patient Population | This compound Dose & Regimen | Combination Therapy | Key Efficacy Findings |
|---|
| Phase IB (PROC/PPROC) [4] | 125 mg daily (MTD) | Carboplatin (AUC5) + Paclitaxel (175 mg/m²) | • ORR (RECIST): 32% • Median PFS: 7.1 months | | Phase II (PROC) [1] | 125 mg daily | Paclitaxel (80 mg/m², Days 1,8,15) | • Median PFS: 4.3 mos (combo) vs 4.1 mos (paclitaxel alone) • Median OS: 11.2 mos (combo) vs 13.1 mos (paclitaxel alone) | | Phase I (Hematologic Malignancies) [5] [6] | 125 mg daily (MTD) | Single Agent | • Activity in MM, NHL, LCH, HD • MM: 3 PRs, 3 MRs |
PROC: Platinum-Resistant Ovarian Cancer; PPROC: Primary Platinum-Refractory Ovarian Cancer; ORR: Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; MM: Multiple Myeloma; NHL: Non-Hodgkin Lymphoma; LCH: Langerhans Cell Histiocytosis; HD: Hodgkin Disease; PR: Partial Response; MR: Minimal Response.
1. Phase I/IB Dose Escalation Protocol (3+3 Design) This classic design was used to establish the MTD of 125 mg [4] [5].
2. Pharmacokinetic (PK) Sampling Protocol A typical intensive PK sampling schedule for characterizing this compound's profile is as follows [5]:
1. PI3K/AKT Signaling Pathway and this compound Mechanism This diagram illustrates the constitutive activation of the PI3K/AKT pathway in cancer cells and the site of inhibition by this compound.
2. Clinical Dose-Finding & Protocol Workflow This flowchart outlines the key stages of the clinical development process used for this compound.
This compound 125 mg daily is a well-characterized MTD with a manageable safety profile. While its clinical efficacy as an unselected agent in platinum-resistant ovarian cancer was limited in a recent phase II trial [1], the future of AKT inhibition with this compound likely lies in biomarker-driven patient selection. Exploratory analyses from the PROFECTA-II trial suggest that patients with tumors positive for phospho-AKT may derive significant benefit [1]. Therefore, further clinical development should focus on validating these predictive biomarkers to identify the patient population most likely to respond to this targeted therapy.
| Combination Drug | Cancer Type | Trial Phase / Identifier | Key Efficacy Findings | Key Safety Findings |
|---|
| Paclitaxel [1] [2] [3] | Platinum-resistant ovarian cancer | Phase II (PROFECTA-II / GOG-3044, NCT04374630) [1] | ITT Population: Median PFS 4.3 mo vs 4.1 mo (paclitaxel alone); HR 0.7 [2] [3] Biomarker (pAKT+): Median PFS 5.4 mo vs 2.9 mo (paclitaxel alone); HR 0.4 [2] | Most Common TEAEs: Diarrhea (64.6%), anemia (54.5%), neutropenia (50.5%), fatigue (45.5%) [2] Grade 3-5 TEAEs: 69.7% (combo) vs 51.1% (paclitaxel alone) [2] | | Fulvestrant [4] [5] | HR+/HER2- locally advanced or metastatic breast cancer (with PIK3CA/AKT1/PTEN alterations) | Phase III (AFFIRM-205) [5] | Status: Ongoing; target NDA submission H1 2026 [5] Population: Patients who failed standard therapies [4] | Status: Safety and efficacy under investigation [4] |
This protocol is based on the open-label, randomized, active-controlled Phase II PROFECTA-II trial (NCT04374630) [1] [2].
This protocol is based on the ongoing AFFIRM-205 Phase III trial in China [4] [5].
The following diagram illustrates the key signaling pathway and proposed mechanism of action for this compound combination therapies.
The PI3K/AKT pathway is a critical signaling cascade frequently hyperactivated in cancers, driving cell survival, proliferation, and resistance to therapy [6]. In the context of platinum-resistant ovarian cancer, platinum and taxane-based chemotherapies can paradoxically activate AKT via phosphorylation, further driving resistance [1]. This compound, as a pan-AKT inhibitor, directly targets this mechanism.
Ovarian cancer remains the most lethal gynecologic malignancy globally, with high-grade serous ovarian cancer (HGSOC) accounting for approximately 70% of all epithelial ovarian cancer cases [1]. Despite initial responsiveness to platinum-based chemotherapy in many patients, approximately 75% with advanced-stage disease will experience recurrence, highlighting the significant unmet medical need for effective treatments in recurrent settings, particularly for platinum-resistant ovarian cancer (PROC) [1]. The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway represents a crucial signaling cascade frequently dysregulated in ovarian cancer, regulating vital cellular processes including survival, proliferation, and metabolism [2]. This pathway activation contributes not only to tumor progression but also to the development of chemotherapy resistance, making it an attractive therapeutic target for overcoming treatment resistance [1] [2].
Afuresertib (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3) [1] [3] [4]. Its mechanism of action involves binding to the ATP-binding site of AKT kinase, thereby inhibiting its activity and subsequent downstream signaling cascades [4]. Preclinical evidence demonstrates that AKT inhibition can restore drug sensitivity in resistant tumor cells, providing a strong rationale for combining this compound with chemotherapy agents in platinum-resistant settings [1] [5]. This application note provides a comprehensive overview of the current clinical evidence, experimental protocols, and practical considerations for evaluating this compound in combination with carboplatin and paclitaxel in ovarian cancer models, specifically designed for researchers and drug development professionals.
The PROFECTA-II/GOG-3044 trial (NCT04374630) was an open-label randomized active-controlled phase II clinical study designed to assess the efficacy and safety of this compound plus paclitaxel versus paclitaxel alone in patients with platinum-resistant ovarian cancer [1] [6]. This trial enrolled 150 patients who were randomized in a 2:1 ratio to receive either this compound (125 mg orally once daily) plus paclitaxel (80 mg/m² on days 1, 8, and 15 every 3 weeks) or paclitaxel monotherapy [1] [6] [7]. The primary endpoint was progression-free survival (PFS) assessed by investigators, with secondary endpoints including overall survival (OS), objective response rate (ORR), duration of response (DOR), disease control rate (DCR), and CA-125 response [1].
In the intention-to-treat population, the combination of this compound plus paclitaxel demonstrated a median PFS of 4.3 months compared to 4.1 months with paclitaxel alone (HR 0.7, 95% CI 0.50-1.10; P = 0.139) [1] [6] [7]. The median OS was 11.2 months versus 13.1 months, respectively (HR 1.2, 95% CI 0.77-1.81) [1] [6]. These results indicated no statistically significant improvement in survival outcomes with the combination therapy in the overall patient population. However, the confirmed overall response rate was 25% with the combination versus 18% with paclitaxel alone, and the disease control rate was 68% compared to 57%, suggesting potential activity in a subset of patients [6] [7].
Table 1: Efficacy Outcomes from PROFECTA-II/GOG-3044 Phase II Trial
| Endpoint | This compound + Paclitaxel (n=99) | Paclitaxel Alone (n=51) | Hazard Ratio (95% CI) |
|---|---|---|---|
| Median PFS (months) | 4.3 (95% CI: 3.58-5.62) | 4.1 (95% CI: 2.63-5.36) | 0.7 (0.50-1.10) |
| Median OS (months) | 11.2 (95% CI: 8.38-13.77) | 13.1 (95% CI: 7.75-18.00) | 1.2 (0.77-1.81) |
| ORR (%) | 25 (95% CI: 17.1-35.0) | 18 (95% CI: 8.4-30.9) | - |
| DCR (%) | 68 (95% CI: 57.5-76.7) | 57 (95% CI: 42.3-70.6) | - |
An earlier phase IB dose-escalation and expansion study (NCT01653912) investigated this compound in combination with carboplatin and paclitaxel in patients with recurrent platinum-resistant epithelial ovarian cancer (PROC) and primary platinum-refractory ovarian cancer (PPROC) [5]. The study consisted of two parts: Part I employed a 3+3 dose escalation design where patients received daily continuous oral this compound at doses ranging from 50-150 mg/day with intravenous paclitaxel (175 mg/m²) and carboplatin (AUC5) every 3 weeks for six cycles, followed by maintenance this compound at 125 mg/day until progression or toxicity [5]. Part II was a single-arm evaluation of the clinical activity of this combination at the maximum tolerated dose (MTD) established in Part I.
The study identified the MTD of this compound in combination with carboplatin and paclitaxel as 125 mg/day, with dose-limiting toxicities of grade 3 rash observed at higher doses [5]. In Part II of the study, the investigator-assessed overall response rate by RECIST 1.1 criteria was 32% (95% CI: 15.9-52.4), while the response rate by GCIG CA125 criteria was 52% (95% CI: 31.3-72.2) [5]. The median progression-free survival across the study was 7.1 months (95% CI: 6.3-9.0 months), suggesting potential clinical activity of the combination in this resistant patient population [5].
Table 2: Efficacy Outcomes from Phase IB Trial of this compound with Carboplatin/Paclitaxel
| Parameter | Part I (Dose Escalation) | Part II (Expansion) |
|---|---|---|
| This compound MTD | 125 mg/day | 125 mg/day |
| ORR by RECIST 1.1 | - | 32% (95% CI: 15.9-52.4) |
| Response by CA125 | - | 52% (95% CI: 31.3-72.2) |
| Median PFS | - | 7.1 months (95% CI: 6.3-9.0) |
| Most Common AEs | Nausea, diarrhea, vomiting, alopecia, fatigue, neutropenia | Diarrhea, fatigue, nausea, alopecia |
A critical finding from the PROFECTA-II trial was the potential predictive value of phospho-AKT (pAKT) expression as a biomarker for patient selection [1] [6] [7]. Exploratory biomarker analysis revealed that patients with pAKT expression greater than 1 showed enhanced benefit from the combination of this compound plus paclitaxel compared to those with lower pAKT expression [6] [7]. In this biomarker-defined subgroup, the median PFS was 5.4 months with this compound plus paclitaxel versus 2.9 months with paclitaxel alone (HR 0.4, 95% CI 0.12-1.00) [6] [7]. This represents a 60% reduction in the risk of progression or death in pAKT-positive patients treated with the combination therapy.
The discriminatory capacity of pAKT expression was further refined when using a higher threshold of 3, with these patients demonstrating even more pronounced clinical benefit [1]. This biomarker strategy aligns with the mechanistic rationale for AKT inhibition, as tumors with elevated phospho-AKT levels likely represent those with hyperactive PI3K/AKT/mTOR signaling and consequently greater dependency on this pathway for survival and growth [1] [2]. These findings, while hypothesis-generating, suggest that patient stratification based on pAKT expression could enhance treatment outcomes and improve the risk-benefit profile of this compound combinations in platinum-resistant ovarian cancer [1] [6].
The PI3K/AKT/mTOR pathway is frequently dysregulated in ovarian cancer through various mechanisms, including amplification of PIK3CA, amplification of AKT isoforms, or deletion/inactivation of PTEN [2]. In high-grade serous ovarian cancer, the most lethal subtype, this pathway plays a significant role in the development of chemotherapy resistance [2]. Evidence indicates that platinum-based chemotherapy paradoxically activates AKT via phosphorylation at S473, potentially contributing to treatment resistance through enhanced survival signaling in cancer cells [1] [2]. Similarly, taxane-based chemotherapy has been shown to activate AKT in ovarian cancer models, further driving resistance mechanisms [1].
The frequent dysregulation of this pathway across ovarian cancer subtypes, combined with its role in mediating treatment resistance, provides a strong mechanistic rationale for targeting AKT in combination with chemotherapy [2]. Unlike PI3K inhibition, AKT inhibition has uniquely demonstrated the ability to restore platinum and taxane sensitivity to previously resistant cells, highlighting its promise as a therapeutic strategy for overcoming resistance [1]. This pathway represents a key vulnerability in ovarian cancer, particularly in the platinum-resistant setting where treatment options are limited and outcomes remain poor.
The combination of this compound with chemotherapy agents, particularly platinum drugs and taxanes, is supported by compelling preclinical evidence demonstrating synergistic anti-tumor activity [1] [5] [2]. The mechanistic basis for this combination approach involves multiple complementary actions that collectively enhance tumor cell killing while overcoming resistance mechanisms.
Figure 1: Mechanism of Action of this compound in Combination with Chemotherapy. This compound inhibits AKT phosphorylation and activation, blocking downstream survival signals and apoptosis inhibition while restoring chemotherapy sensitivity.
The primary mechanism of this compound involves potent inhibition of AKT phosphorylation and activation, which disrupts downstream signaling cascades that promote cell survival, proliferation, and treatment resistance [1] [4]. Chemotherapy agents like paclitaxel and carboplatin induce cellular stress and DNA damage, which cancer cells can survive through activation of compensatory pro-survival pathways, including PI3K/AKT signaling [1] [2]. By concurrently inhibiting AKT, this compound blocks this escape mechanism and shifts the cellular balance toward apoptosis in response to chemotherapy-induced damage [1] [5] [2]. This synergistic interaction represents a promising approach for overcoming resistance in platinum-resistant ovarian cancer models.
Objective: To evaluate the combined effects of this compound with chemotherapy agents (carboplatin, paclitaxel) on ovarian cancer cell viability, apoptosis, and pathway modulation in vitro.
Materials and Reagents:
Procedure:
Cell Seeding and Treatment: Seed cells in 96-well plates (3,000-5,000 cells/well for viability assays) or 6-well plates (200,000 cells/well for protein analysis) and incubate for 24 hours. Prepare combination treatments using this compound (0.1-10 µM) with paclitaxel (1-100 nM) or carboplatin (1-100 µM) in serial dilutions. Include single-agent treatments and vehicle controls.
Viability Assessment: After 72 hours of treatment, measure cell viability using MTT assay (0.5 mg/mL for 3-4 hours) or CellTiter-Glo according to manufacturer instructions. Record absorbance or luminescence using a plate reader. Calculate combination indices using CalcuSyn software to determine synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects.
Apoptosis Analysis: After 48 hours of treatment, harvest cells and stain with Annexin V-FITC and propidium iodide using the apoptosis detection kit. Analyze by flow cytometry within 1 hour to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Pathway Modulation Analysis: After 24 hours of treatment, lyse cells in RIPA buffer with protease and phosphatase inhibitors. Perform Western blotting with 20-30 µg protein per lane, transferring to PVDF membranes. Probe with phospho-AKT (Ser473), total AKT, and loading control antibodies. Develop using enhanced chemiluminescence and quantify band intensities to assess pathway inhibition.
Objective: To evaluate the anti-tumor efficacy of this compound in combination with carboplatin and paclitaxel in patient-derived xenograft (PDX) models of platinum-resistant ovarian cancer.
Materials:
Procedure:
Tumor Implantation and Randomization: Implant platinum-resistant ovarian cancer PDX fragments (~20-30 mm³) subcutaneously into the flank of mice. Monitor tumor growth until reaching approximately 100-150 mm³, then randomize animals into treatment groups (n=8-10 per group) ensuring similar mean tumor volumes across groups.
Treatment Groups:
Tumor Monitoring and Endpoint Assessment:
Data Analysis:
Table 3: Protocol for Biomarker Analysis from Clinical Samples
| Analysis Type | Sample Collection | Processing Method | Key Reagents | Endpoint |
|---|---|---|---|---|
| pAKT IHC | FFPE tumor sections | 4-5 µm sections, antigen retrieval | Anti-pAKT (Ser473) | H-score quantification |
| Genetic Alterations | Fresh frozen tumor or blood | DNA extraction, NGS | PI3K/AKT pathway panel | Mutation/amplification status |
| Pharmacokinetics | Plasma (pre-dose, multiple time points) | LC-MS/MS | This compound standards | AUC, Cmax, t1/2 |
| Circulating Tumor DNA | Blood in Streck tubes | Plasma separation, DNA extraction | NGS panel | Molecular response |
Based on the current clinical evidence and mechanistic understanding, several promising development pathways exist for this compound in ovarian cancer. The most immediate opportunity involves advancing the biomarker-driven strategy focusing on patients with elevated phospho-AKT expression [1] [6] [7]. Future clinical trials should incorporate pAKT expression as a stratification factor in patient selection, potentially using a predefined threshold (H-score >1 or >3) to enrich for populations most likely to benefit from AKT inhibition [1] [6]. This precision medicine approach could significantly improve the risk-benefit profile of this compound combinations in platinum-resistant disease.
Another strategic direction involves exploring novel combination regimens that simultaneously target multiple pathways in ovarian cancer. Recent preclinical studies have demonstrated that targeting both MAPK and PI3K/mTOR pathways with rigosertib and PI3K/mTOR inhibitors shows enhanced anti-tumor activity in ovarian cancer models [8]. Similarly, combining this compound with other targeted agents such as PARP inhibitors in selected populations or with anti-angiogenic agents like bevacizumab could provide additional synergistic benefits and help overcome compensatory resistance mechanisms [2]. The development of pharmacodynamic biomarkers for real-time assessment of target engagement and pathway modulation will be crucial for optimizing these combination strategies in future clinical trials.
This compound represents a promising therapeutic approach for ovarian cancer, particularly in the platinum-resistant setting where treatment options remain limited. While the recent phase II PROFECTA-II trial did not demonstrate significant improvement in survival outcomes with this compound plus paclitaxel in an unselected patient population, the compelling biomarker signals in pAKT-positive patients suggest that a precision medicine approach could unlock its potential clinical utility [1] [6] [7]. The established safety profile and manageable toxicity of this compound combinations support further investigation in selected patient populations [5] [6] [7].
The ongoing challenge in the field remains the successful translation of PI3K/AKT/mTOR pathway inhibitors from preclinical models to clinical practice in ovarian cancer [2]. While no inhibitors of this pathway have yet reached standard clinical use for ovarian cancer treatment, the accumulating evidence regarding patient selection biomarkers and rational combination strategies provides a roadmap for future development [2]. Researchers and drug development professionals should consider incorporating robust biomarker assessments and mechanistic combination rationales in their experimental designs to advance this promising therapeutic approach for patients with this challenging malignancy.
The combination of Afuresertib (AKT inhibitor) and Trametinib (MEK inhibitor) represents an innovative approach in targeted cancer therapy designed to overcome the limitations of single-pathway inhibition. This strategy addresses the critical compensatory crosstalk between the MAPK and PI3K/AKT pathways, which frequently leads to therapeutic resistance in multiple cancer types [1] [2].
The rationale for this combination stems from the well-documented phenomenon wherein MEK inhibition triggers feedback activation of the EGFR/PI3K/AKT pathway, ultimately limiting therapeutic efficacy. Preclinical evidence demonstrates that Trametinib treatment induces EGFR overexpression and subsequent AKT hyperactivation as an adaptive resistance mechanism. Simultaneous AKT inhibition with this compound prevents this compensatory survival signaling, resulting in enhanced antitumor activity [1] [3].
The MAPK/ERK pathway and PI3K/AKT pathway represent two critical signaling cascades frequently co-opted in cancer pathogenesis. The MAPK pathway, comprising RAF-MEK-ERK components, regulates cell proliferation and survival, while the PI3K/AKT pathway serves as a central node for metabolic regulation and apoptosis suppression [4] [5].
Trametinib exerts its effects through allosteric inhibition of MEK1/2, unique enzymes that phosphorylate and activate ERK1/2. As an ATP-noncompetitive inhibitor, Trametinib binds outside the catalytic cleft, inducing conformational changes that lock MEK1/2 into catalytically inactive states. This mechanism offers enhanced specificity compared to ATP-competitive inhibitors [4].
This compound functions as a potent, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, AKT3). By blocking AKT activation, this compound disrupts downstream signaling through multiple effectors including p70S6K1 and 4E-BP1, ultimately modulating protein translation, cell growth, and survival programs [5] [2].
Research in head and neck squamous cell carcinoma models revealed that Trametinib monotherapy induces YAP1-mediated EGFR overexpression, leading to PI3K/AKT pathway hyperactivation. This compensatory mechanism sustains tumor cell survival despite effective MAPK pathway blockade. Dual inhibition with Trametinib and this compound simultaneously targets both primary and escape pathways, resulting in synergistic growth inhibition and tumor regression in preclinical models [1] [3].
Figure 1: Mechanism of combined this compound and Trametinib action. Trametinib inhibits MEK1/2 in the MAPK pathway, while this compound targets AKT in the PI3K pathway. A critical feedback mechanism (dashed line) shows how MEK inhibition can activate PI3K/AKT signaling, which the combination therapy addresses. [4] [1] [5]
Figure 2: Experimental workflow for evaluating this compound and Trametinib combination therapy. The process encompasses parallel in vitro and in vivo studies, culminating in comprehensive data analysis to inform clinical translation. [7] [1] [6]
Based on available clinical evidence, the following regimens warrant consideration:
| Schedule | Trametinib | This compound | Rationale |
|---|---|---|---|
| Continuous | 1.5 mg daily | 25 mg daily | Improved tolerability while maintaining target coverage [7] |
| Intermittent | 1.5 mg daily (continuous) | 50 mg daily (Days 1-10/28) | Higher AKT inhibitor exposure with recovery period [7] |
| Alternative Continuous | 1.0 mg daily | 50 mg daily | Alternative balance for increased this compound exposure [7] |
Implementation of comprehensive molecular profiling is essential for optimal patient stratification:
The therapeutic combination of this compound and Trametinib represents a rational approach to overcome the limitations of single-pathway inhibition in oncology. The compelling preclinical evidence supporting this strategy has successfully transitioned to clinical evaluation, though optimization challenges remain [7] [1] [2].
Future development should focus on several key areas:
Computational approaches like the CanSeer methodology offer promising tools for personalized therapy prediction by integrating multi-omics data with biomolecular network models. Such platforms can identify optimal drug combinations including this compound + Trametinib based on individual patient molecular profiles [6].
The combination of this compound and Trametinib represents a scientifically rational approach to dual-pathway inhibition in oncology. The provided application notes and protocols offer a framework for preclinical evaluation and clinical translation of this promising combination strategy. As the field advances, continued refinement of patient selection biomarkers and dosing schedules will be essential to maximize the therapeutic potential of this targeted approach.
This compound (GSK2110183) represents a significant advancement in targeted cancer therapy as a potent, orally bioavailable pan-AKT inhibitor with compelling biochemical properties. This small molecule therapeutic agent demonstrates high potency against all three AKT isoforms with Ki values of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively [1]. The PI3K/AKT pathway is constitutively active across numerous hematologic malignancies and solid tumors, providing critical proliferative and anti-apoptotic signals that contribute to tumor progression and therapeutic resistance [2]. This compound functions as a reversible, ATP-competitive inhibitor that effectively blocks this signaling cascade at the central AKT node, thereby inducing apoptosis and suppressing proliferation in dependent cancer cells.
The therapeutic significance of this compound is particularly evident in multiple myeloma, where phase 1 clinical data has demonstrated single-agent activity despite heavily pretreated patient populations [2]. The drug's favorable safety profile and manageable side effects (primarily nausea, diarrhea, and dyspepsia) further support its investigation in various hematologic malignancies and solid tumors. From a clinical development perspective, this compound has progressed to phase 2 clinical trials, highlighting its potential translational value [1]. For research scientists designing in vitro experiments, understanding this mechanistic background is essential for appropriate model selection and interpretation of proliferation and confluence data in context of pathway inhibition.
Table 1: Comparison of Cell Viability Assay Methods for this compound Testing
| Assay Type | Detection Mechanism | Advantages | Limitations | Suitable for this compound |
|---|---|---|---|---|
| ATP-based Luminescence (CellTiter-Glo) | Detects cellular ATP content using luciferase-luciferin reaction | High sensitivity, broad linear range, simple protocol, less prone to artifacts | Endpoint measurement only, requires cell lysis | Excellent - preferred method for high-throughput screening |
| Tetrazolium Reduction (MTT/MTS) | Mitochondrial reductase enzymes reduce tetrazolium to formazan | Inexpensive, well-established, no specialized equipment needed | Long incubation (1-4 hours), potential toxicity, signal reflects metabolism not just cell number | Good - but may overestimate viability due to metabolic activity in non-dividing cells |
| Resazurin Reduction | Viable cells reduce resazurin to fluorescent resorufin | Inexpensive, more sensitive than tetrozlium assays | Fluorescence interference from test compounds, longer incubation | Moderate - useful for lower throughput applications |
| Real-time Viability (RealTime-Glo) | Measures viable cell metabolism through luciferase prosubstrate reduction | Kinetic monitoring, same wells measured for days, no lysis required | Higher reagent costs, signal dependent on metabolic activity | Excellent for time-course studies of cytostatic effects |
| Live-cell Protease Marker (GF-AFC) | Cell-permeable fluorogenic substrate cleaved by live-cell proteases | Short incubation (0.5-1 hour), enables multiplexing | Fluorescence interference, requires healthy cells | Good for multiplexed endpoint assays |
The selection of appropriate viability and proliferation assays is crucial for accurate assessment of this compound's cellular effects. Each method possesses distinct advantages and limitations that must be considered within experimental design. ATP-based assays like CellTiter-Glo provide superior sensitivity and are less prone to artifacts, making them ideal for high-throughput screening of this compound across multiple cell lines [3]. These assays are particularly valuable because they directly correlate with viable cell number through quantification of ATP, which is rapidly degraded upon cell death.
For researchers investigating the kinetics of response to this compound treatment, real-time viability assays offer significant advantages by enabling continuous monitoring of the same cell population over extended durations (up to 72 hours) [3]. This approach provides rich data regarding the temporal dynamics of this compound response while requiring fewer plates and cells. Alternatively, tetrazolium-based assays like MTT remain popular in academic settings despite limitations, including potential toxicity to cells and the necessity for extended incubation periods [4] [5]. When employing these methods, it is critical to recognize that they measure metabolic activity rather than direct proliferation, which can sometimes lead to misinterpretation of results if cytostatic versus cytotoxic effects are not properly distinguished [5].
Cell Line Selection: this compound has demonstrated particular potency in hematologic malignancy models, including T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL) cell lines, with median effective concentration <1 µM in proliferation assays [2]. Solid tumor models also show sensitivity, with reported IC₅₀ values ranging from 0.009 μM in COLO205 colorectal cells to 0.164 μM in A549 lung carcinoma cells [1].
Dose Range Considerations: Based on clinical phase 1 data, the maximum tolerated dose was established at 125 mg daily, with dose-limiting toxicities observed at 150 mg daily [2]. For in vitro studies, appropriate concentration ranges should encompass the low nanomolar to micromolar range, with particular attention to the clinically achievable concentrations between 10-1000 nM.
Temporal Parameters: The incubation time with this compound critically influences experimental outcomes. Most growth inhibition assays employ 72-hour exposures [1], though longer durations may be necessary to account for the cytostatic rather than cytotoxic mechanism of action. Time-course experiments should include measurements at 24, 48, 72, and potentially 96 hours to capture the full dynamics of response.
The real-time monitoring of cell proliferation and confluence following this compound treatment provides kinetic data that endpoint assays cannot capture, revealing drug effects on growth dynamics and potential delayed responses.
Purpose: To kinetically monitor this compound's effects on cell proliferation and confluence over time using label-free or non-destructive detection methods.
Materials:
Procedure:
Cell Seeding: Harvest exponentially growing cells and prepare a suspension at 5-10 × 10³ cells/well in 100 μL complete medium for 96-well plates (adjust for other formats). Seed cells carefully to ensure uniform distribution across wells.
Pre-incubation: Allow cells to adhere and recover for 4-6 hours (adherent lines) or proceed directly with suspension cells. For synchronized models, may extend to 24 hours.
Drug Preparation: Prepare this compound working concentrations from DMSO stock using serial dilution in complete medium. Include vehicle controls with equivalent DMSO concentration (typically ≤0.1%).
Treatment: Add 100 μL of 2× concentrated this compound solutions to wells for final desired concentrations (e.g., 1 nM to 10 μM). Include untreated controls (medium only) and vehicle controls.
Real-time Monitoring:
Data Collection: Continue monitoring for desired duration (typically 72-96 hours), maintaining proper environmental conditions throughout.
Data Analysis:
Endpoint assays provide a snapshot of viability at a specific timepoint after this compound exposure, typically using metabolic markers or ATP content as proxies for cell number.
Purpose: To quantify viable cell number following this compound treatment using ATP content as a sensitive and reliable biomarker.
Materials:
Procedure:
Cell Seeding and Treatment: Seed cells at optimized density (typically 1-5 × 10³ cells/well for 96-well format) in 50-100 μL complete medium. Include blank wells with medium only for background subtraction. Pre-incubate for 4-24 hours as appropriate.
This compound Exposure: Add prepared this compound dilutions in fresh medium. Include vehicle controls and untreated controls. Use at least n=6 replicates per condition for statistical power.
Incubation: Inculture cells for 72 hours at 37°C, 5% CO₂ in a humidified environment [1]. For time-course experiments, include additional timepoints (e.g., 24, 48, 96 hours).
ATP Measurement:
Data Analysis:
A critical consideration when evaluating this compound in proliferation assays is differentiating between cytostatic effects (growth inhibition without immediate cell death) and cytotoxic effects (direct cell killing). The PI3K/AKT pathway primarily regulates cell survival and proliferation rather than directly initiating cell death, making cytostatic effects more likely with acute this compound exposure [5].
Methodological strategies for distinguishing these mechanisms include:
Each viability assay methodology presents unique limitations that must be considered when interpreting this compound data:
Table 2: Troubleshooting Guide for this compound Proliferation Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High variability between replicates | Non-uniform cell seeding, edge effects in plates, inconsistent drug addition | Pre-mix cell suspensions thoroughly, use intermediate dilution steps for drug preparation, avoid outer wells or account for evaporation |
| Shallow dose-response curves | Insufficient concentration range, incorrect cell density, too short incubation time | Extend concentration range (0.1 nM - 10 μM), optimize cell density for linear growth, extend treatment to 96 hours |
| Poor signal-to-background ratio | Too few cells, excessive drug solvent, assay reagent degradation | Optimize seeding density through preliminary experiments, keep DMSO concentration ≤0.1%, prepare fresh assay reagents |
| Vehicle control shows growth effects | Excessive DMSO concentration, vehicle toxicity | Reduce DMSO concentration to ≤0.1%, include solvent-only controls in all analyses |
| Inconsistent results between assays | Different mechanisms of detection, temporal factors | Use complementary assays, ensure consistent timepoints, validate with known controls |
Diagram 1: this compound mechanism of action and experimental workflow. The diagram illustrates how this compound inhibits the PI3K/AKT signaling pathway and outlines key steps in proliferation assay protocols.
Diagram 2: Decision framework for selecting appropriate viability assays when evaluating this compound effects. The flowchart guides researchers through key considerations including kinetic needs, throughput requirements, and sensitivity concerns.
These application notes and protocols provide a comprehensive framework for evaluating the effects of this compound on cell proliferation and confluence using standardized, reproducible methods. The integration of mechanistic understanding with practical assay guidelines enables researchers to design robust experiments that yield clinically relevant data on this promising AKT inhibitor. By selecting appropriate assay formats, implementing proper controls, and applying rigorous data interpretation principles, scientists can effectively quantify this compound's anti-proliferative effects across diverse cellular models. The continued systematic investigation of this compound using these standardized approaches will contribute valuable insights toward its potential clinical application in targeted cancer therapy.
Afuresertib (also known as GSK2110183) is an oral, potent, and selective ATP-competitive pan-AKT inhibitor being investigated for treating various cancers and hematologic malignancies [1] [2] [3]. Monitoring its plasma concentration is crucial in clinical development for determining pharmacokinetic (PK) parameters, establishing a dosing regimen, and assessing relationships between drug exposure and biological activity or toxicity [1].
Key Pharmacokinetic Parameters: A phase I study established key PK parameters, showing that this compound is rapidly absorbed and has a half-life supporting once-daily dosing [1]. Key parameters from clinical studies are summarized in the table below.
Mechanism of Action and Monitoring Rationale: this compound exerts its antitumor effects by potently inhibiting all three AKT isoforms (AKT1, AKT2, AKT3). It blocks the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to reduced cell proliferation and increased apoptosis [2] [3] [4]. Monitoring plasma concentrations helps confirm target engagement and pathway modulation.
The table below summarizes key pharmacokinetic parameters of this compound from a phase I study in patients with hematologic malignancies [1].
Table 1: Key Pharmacokinetic Parameters of this compound from a Phase I Study
| Parameter | Value or Observation | Note |
|---|---|---|
| Maximum Plasma Concentration (C~max~) | Dose proportional at doses >75 mg | - |
| Area Under the Curve (AUC~0-24h~) | Dose proportional at doses >75 mg | - |
| Time to Peak Plasma Concentration (T~max~) | 1.5 to 2.5 hours post-dose | - |
| Apparent Half-life (t~1/2~) | Approximately 1.7 days (about 40 hours) | Supports once-daily dosing |
| Recommended Phase II Dose (RP2D) | 125 mg once daily | MTD established based on DLTs (liver function test abnormalities) |
This protocol outlines the procedures for monitoring this compound plasma concentrations in a clinical trial setting, based on methodologies from a phase I study [1].
1. Sample Collection
2. Bioanalytical Method
3. Pharmacokinetic Analysis
4. Safety and Efficacy Correlations
The following diagram illustrates the mechanism of action of this compound within the PI3K/AKT/mTOR pathway, which underpins the biological rationale for its use.
Diagram 1: this compound inhibits AKT activation within the PI3K/AKT/mTOR pathway, preventing downstream signaling that promotes cell survival and growth.
The experimental workflow for monitoring plasma concentrations, from sample collection to data analysis, is outlined below.
Diagram 2: The three-phase workflow for this compound therapeutic drug monitoring, encompassing sample collection, bioanalysis, and pharmacokinetic data analysis.
The monitoring of this compound plasma concentration via a structured LC-MS/MS protocol is a fundamental component of its clinical development. The established PK profile—characterized by rapid absorption, a half-life of approximately 40 hours, and dose-proportional exposure—supports its continued investigation [1]. Integrating this PK data with pharmacodynamic and clinical safety data is essential for optimizing dosing strategies to maximize therapeutic efficacy while managing toxicity.
| Property | Description |
|---|---|
| Chemical Identity | This compound (GSK2110183) [1] |
| Classification | Orally bioavailable, ATP-competitive small-molecule inhibitor [1] [2] |
| Primary Target | Serine/threonine protein kinase Akt (PKB) [1] |
| Key Indication | Potential antineoplastic activity [1] |
The PI3K/Akt pathway is a critical signal transduction cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers [3] [4]. The following diagram illustrates the activation mechanism of Akt and the inhibitory action of this compound.
This compound acts as an ATP-competitive inhibitor that binds to the kinase domain of Akt, preventing its activation and subsequent phosphorylation of downstream substrates involved in cell survival and growth [1] [2].
The potency of this compound was established through kinase activity assays, showing strong inhibition across all Akt isoforms [1].
| Kinase Target | This compound Potency (Ki or IC50) | Experimental Notes |
|---|---|---|
| Akt1 | Ki = 0.08 nM [1] | Filter binding assay or progress curve analysis [1] |
| Akt2 | Ki = 2 nM [1] | |
| Akt3 | Ki = 2.6 nM [1] | |
| AKT1 (E17K mutant) | EC₅₀ = 0.2 nM [1] | Common oncogenic mutant [1] |
| Other Kinases (ROCK, PKC) | IC₅₀ = 100 - 510 nM [1] | Demonstrates selectivity for Akt over other AGC family kinases [1] |
This protocol is used to determine the concentration of this compound that inhibits cell proliferation by 50% (EC₅₀) [1].
Key Steps: [1]
Application Note: Approximately 65% of hematological cell lines were sensitive to this compound (EC₅₀ < 1 µM), compared to 21% of solid tumor cell lines [1].
This method assesses the functional inhibition of Akt signaling by monitoring changes in phosphorylation levels of its downstream substrates [1] [5].
Application Note: this compound produces a concentration-dependent reduction in the phosphorylation of multiple Akt substrates, confirming target engagement in cells [1].
This protocol measures this compound-induced programmed cell death [5].
100 × (% induced apoptotic cells - % spontaneous apoptotic cells) / (100 - % spontaneous apoptotic cells).The overall process for characterizing this compound's activity involves sequential in vitro and cellular experiments, as illustrated below.
In a phase I clinical trial involving patients with advanced hematologic malignancies, liver function test abnormalities were identified as dose-limiting toxicities (DLTs) for this compound.
The table below summarizes the key safety data from the clinical trial:
| Safety Parameter | Findings for this compound |
|---|---|
| Established MTD | 125 mg per day [1] |
| Dose-Limiting Toxicity (DLT) | Liver function test abnormalities (observed at 150 mg/day) [1] |
| Most Frequent Adverse Events | Nausea, diarrhea, dyspepsia, fatigue, reflux, anorexia [1] [2] |
While the search results lack specific protocols for lab-based investigation of this compound's hepatotoxicity, the general clinical approach to managing drug-induced liver injury (DILI) is well-established. The following workflow outlines the core principles, which can serve as a conceptual framework for researchers designing in vitro or in vivo toxicity studies.
The core principles reflected in the workflow are [3]:
What is the clinical significance of this compound's liver toxicity? The liver function test abnormalities were serious enough to be designated as dose-limiting toxicities, directly leading to the determination of a maximum tolerated dose of 125 mg per day for further clinical studies [1].
Are there specific biomarkers for this compound-induced hepatotoxicity? The available clinical data only mention standard liver function tests (LFTs). Research into novel biomarkers for DILI (e.g., micro-RNAs) is ongoing, but none are yet specific for this compound [3].
How can DILI be distinguished from other liver conditions in a clinical trial setting? Diagnosis requires a high index of suspicion and exclusion of other causes, such as viral hepatitis, autoimmune hepatitis, and biliary obstruction, through a thorough patient history, serological tests, and imaging [3].
To effectively troubleshoot, it's crucial to first understand the drug and the common challenges associated with its resistance.
The table below summarizes the primary documented and hypothesized mechanisms of resistance to AKT inhibitors like this compound.
| Mechanism Category | Specific Example | Description & Impact |
|---|---|---|
| Bypass Pathway Activation | Reactivation of MAPK pathway [7] [8] | Mutations in NRAS, BRAF, or upstream Receptor Tyrosine Kinases (RTKs) reactivate ERK signaling, bypassing AKT blockade. |
| Bypass Pathway Activation | Upregulation of AXL [7] | High expression of the RTK AXL is found in relapsed melanomas, promoting survival through alternative pathways. |
| Bypass Pathway Activation | YAP/TAZ Pathway Activation [8] | Nuclear translocation of YAP/TAZ promotes expression of cell cycle molecules, driving proliferation despite AKT inhibition. |
| Pathway Mutations/ Alterations | PTEN Loss [7] [8] | Loss of the tumor suppressor PTEN leads to constitutive activation of PI3K signaling, upstream of AKT, diminishing the drug's effect. |
| Pathway Mutations/ Alterations | AKT Mutations [8] | Activating mutations in AKT itself (e.g., AKT1 E17K) can sustain pathway activity even in the presence of an inhibitor. |
| Transcriptional Rewiring | MITF Amplification/Upregulation [7] | Amplification or drug-induced upregulation of MITF increases anti-apoptotic survival genes, allowing cells to evade cell death. |
When resistance is suspected in your models, the following workflow and detailed protocols can help identify the underlying cause.
The following diagram illustrates a systematic workflow for investigating the mechanism of resistance.
1. Confirming Resistance & Pathway Analysis
2. Investigating MAPK Pathway Reactivation
3. Investigating PI3K/AKT Pathway Alterations
Q1: Our in vivo models developed resistance to this compound monotherapy. What are the most promising combination strategies?
Q2: Are there any validated biomarkers for predicting response or resistance to this compound?
Q3: We see a drop in pAKT after treatment, but the cells continue to proliferate. What does this mean?
Q1: What is the most promising biomarker for selecting patients for afuresertib therapy?
The most promising candidate biomarker is a high level of phospho-AKT (pAKT) protein, as measured by immunohistochemistry (IHC) [1] [2]. Data from the phase 2 PROFECTA-II trial suggests that patients with elevated pAKT may derive greater benefit from the combination of this compound and paclitaxel.
| Biomarker Status | Treatment Arm | Median PFS (Months) | Hazard Ratio (HR) for PFS |
|---|---|---|---|
| pAKT > 1 (IHC) | This compound + Paclitaxel | 5.4 | 0.4 (95% CI: 0.12-1.00) |
| pAKT > 1 (IHC) | Paclitaxel | 2.9 | — |
| pAKT ≤ 1 (IHC) | This compound + Paclitaxel | 4.4 | 0.7 (95% CI: 0.39-1.27) |
| pAKT ≤ 1 (IHC) | Paclitaxel | 2.9 | — |
| ITT Population | This compound + Paclitaxel | 4.3 | 0.7 (95% CI: 0.5-1.1) |
| ITT Population | Paclitaxel | 4.1 | — |
Q2: What is the experimental protocol for assessing the pAKT biomarker?
The assessment of pAKT follows a standard IHC protocol on tumor tissue samples. The specific method used in the PROFECTA-II trial is outlined below.
The following diagram illustrates the core signaling pathway targeted by this compound and the point of biomarker measurement.
Pathway & Biomarker Diagram: This graph shows the PI3K/AKT/mTOR signaling pathway. This compound inhibits activated, phosphorylated AKT (pAKT), which is the key biomarker measured.
Q3: Are there other biomarker strategies being explored for this compound?
Q4: What are the key considerations for troubleshooting biomarker assays in this context?
The following table summarizes the most frequent treatment-related adverse events (AEs) associated with afuresertib and suggested general management strategies, which are common reasons for treatment interruption or dose modification [1] [2].
| Adverse Event | Frequency in Clinical Trials (approx.) | Suggested Management / Action |
|---|---|---|
| Diarrhea | 20.5% - 64.6% [1] [3] | Provide anti-diarrheal medication (e.g., loperamide). Ensure hydration. Monitor for severity. |
| Nausea | 23.3% - 35.6% [1] [2] | Administer anti-emetics. Recommend taking this compound with food. |
| Fatigue | 16.4% [1] | Assess severity and rule out other causes. Supportive care. |
| Rash | 28% (for a related AKT inhibitor) [1] | Topical corticosteroids and antihistamines. |
| Hyperglycemia | 30% (for a related AKT inhibitor) [1] | Monitor blood glucose levels. May require intervention with anti-hyperglycemic agents. |
| Liver Function Test (LFT) Abnormalities | Dose-Limiting Toxicity (DLT) [1] [2] | Regular monitoring is critical. Interruption and dose reduction are likely necessary. |
| Anemia | 54.5% [3] | Monitor complete blood count. May require dose delay or supportive care. |
| Neutropenia | 50.5% [3] | Monitor complete blood count. May require dose delay and growth factor support. |
Understanding the established clinical dosing and defining toxicities is crucial for managing interruptions.
Based on the clinical trial data, here is a summary of a potential monitoring protocol to guide laboratory assessments for detecting adverse events requiring treatment interruption.
Objective: To systematically monitor for common and serious adverse events associated with this compound in a preclinical or clinical research setting. Methodology:
The following diagram illustrates the decision-making workflow for this compound treatment interruption based on the observed toxicities.
The table below summarizes the key dosing and safety findings from clinical trials, which form the basis for dose adjustment decisions.
| Trial Population | Recommended Dose | Common Adverse Events (≥25% incidence) | Dose-Limiting Toxicities (DLTs) & Key Management Triggers |
|---|---|---|---|
| Advanced Hematologic Malignancies (Phase 1 Monotherapy) [1] | 125 mg once daily (MTD) | Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%) [1] | DLT: Liver function test (LFT) abnormalities. MTD was established at 125 mg due to 2 DLTs at the 150 mg dose [1]. |
| Recurrent Platinum-Resistant Ovarian Cancer (Phase 1b, combined with carboplatin/paclitaxel) [2] | 125 mg once daily (MTD) | Diarrhea, Fatigue, Nausea, Alopecia, Vomiting, Neutropenia [2] | DLT: Grade 3 rash. The combination therapy's MTD was also 125 mg [2]. |
The provided data comes from clinical trial methodology, which can inform the design of your preclinical investigations.
Here are answers to common questions that may arise during experiment planning.
Q1: What is the recommended starting dose for Afuresertib in a new in vivo study?
Q2: What are the critical toxicities that would necessitate dose interruption or reduction?
Q3: How can I manage common adverse effects like diarrhea and nausea in animal models?
To help visualize the decision process for dose management derived from this clinical data, the following flowchart outlines the key triggers and actions:
The table below summarizes the key solubility data and in vitro/ in vivo formulation recipes from the search results.
| Application | Solvent System | Concentration / Dosage | Additional Notes |
|---|---|---|---|
| In Vitro (Stock Solution) | DMSO [1] [2] | 100 mg/mL (215.62 mM) [1] | Sonication is recommended to achieve full dissolution [1]. |
| In Vivo Administration | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [2] | 4 mg/mL [1] | Solvents should be added sequentially, and the solution should be clarified before moving to the next step. Heating and/or sonication can be used if necessary [1]. |
Afuresertib is a potent, ATP-competitive inhibitor of AKT kinase, with Kis of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively [1] [2]. Here are detailed protocols for key experiments citing this compound.
This protocol measures the growth inhibition of cancer cells by this compound.
This protocol evaluates the induction of apoptosis by this compound using Annexin V (AxV) and Propidium Iodide (PI) staining.
This describes the method used to assess the anti-tumor efficacy of this compound in mouse xenograft models.
This compound is an orally bioavailable inhibitor that binds to the ATP-binding site of AKT (protein kinase B), a central node in the PI3K/AKT/mTOR signaling pathway [3]. This pathway is frequently dysregulated in cancer, promoting cell survival, growth, and proliferation.
The following diagram illustrates the signaling pathway and where this compound acts:
A 2025 study introduced a new preparation process for Afuresertib that is more environmentally friendly and offers a dramatically improved overall yield [1].
The table below quantifies the key improvements of the new process over the previous method:
| Process Metric | Previous Process | New Process (Luo et al., 2025) |
|---|---|---|
| Overall Yield | 18% [1] | 37% [1] |
| Number of Steps | 11 steps [1] | 10 steps [1] |
| Key Optimized Reaction | Mitsunobu reaction (Yield: 54%) [1] | Mitsunobu reaction (Yield: 84%) [1] |
| Hazardous Reagents | Borane, anhydrous hydrazine, bromine [1] | Replaced with sodium borohydride and hydrazine hydrate [1] |
The following workflow outlines the novel synthetic route for this compound, highlighting the parallel synthesis of two key intermediates and their final condensation [1].
Here are some specific issues and solutions that researchers might encounter:
Q: The yield for my Mitsunobu reaction to form the phthalimide intermediate is low. How can I improve it?
Q: The original synthesis uses hazardous reagents like borane and bromine. Are there safer alternatives?
Q: Is this new synthesis process scalable?
The workflow below summarizes the core strategies that contributed to the successful yield improvement.
I hope this structured technical information is helpful for your support center. The full research article from Springer likely contains more granular experimental details, such as specific temperatures, concentrations, and reaction times, which would be invaluable for your users [1].
This compound is an investigational, orally bioavailable small molecule inhibitor that targets the AKT kinase [1] [2]. The following table summarizes key information for laboratory handling and research use.
| Attribute | Description |
|---|---|
| Mechanism of Action | Potent, ATP-competitive pan-AKT inhibitor (inhibits AKT1, AKT2, AKT3) [2]. |
| Primary Hazards / Most Common Adverse Events | Diarrhea, nausea, anemia, neutropenia, fatigue, leukopenia, liver function test abnormalities, hyperglycemia [3] [4] [2]. |
| Established Maximum Tolerated Dose (MTD) | 125 mg daily [4] [2]. |
| Recommended Handling | Standard safe handling practices for investigational cytotoxic agents. Requires monitoring for hematological, gastrointestinal, and hepatic toxicity. |
While a direct replacement reagent is not identified, current research explores two main strategies to overcome limitations of single-agent targeted therapy.
The failure of this compound to show benefit in unselected platinum-resistant ovarian cancer patients highlights the importance of biomarker identification [5]. Exploratory analyses suggest that patients with tumors positive for phospho-AKT may derive significant benefit from this compound combination therapy [5]. Future clinical development should focus on this biomarker-positive population.
Research indicates that combining this compound with other targeted agents can enhance anti-tumor effects and overcome resistance.
For researchers designing experiments to evaluate this compound combinations, the following workflow outlines key steps from hypothesis to data analysis.
1. In Vitro Screening for Synergy
2. Mechanism of Action Studies
Q1: What are the critical parameters for in vivo dosing of this compound in mouse models? The established MTD of 125 mg/day in humans is a key reference. For mouse studies, a common practice is to calculate the Human Equivalent Dose (HED) and then apply species-specific conversion factors. Dosing is typically oral, daily. Efficacy should be correlated with target engagement, confirmed by measuring reduced p-AKT levels in tumor homogenates via Western blot.
Q2: How do I manage hyperglycemia in cell culture media induced by AKT inhibition? AKT inhibition can disrupt glucose metabolism. To maintain consistent experimental conditions:
Q3: Are there other AKT inhibitors I can use for comparative studies? Yes, several AKT inhibitors are available for research:
Q4: Our this compound experiments show high variability in response. What could be the cause? Variability often stems from:
The relationship between phosphorylated AKT (pAKT) levels and the efficacy of AKT inhibitors like afuresertib is not straightforward. While pAKT is a direct target of the drug, its levels can sometimes increase upon treatment, making it an unreliable standalone biomarker of response [1].
The core signaling pathway and these complex dynamics are summarized in the diagram below:
Here are detailed methodologies for evaluating key biomarkers in response to this compound treatment.
This protocol assesses target engagement by monitoring pAKT and downstream pS6 levels [1].
Table: Key Antibodies for Western Blot Analysis
| Target | Antibody Type | Dilution | Function |
|---|---|---|---|
| pAKT (Ser473) | Phospho-specific | 1:1000 | Monitor AKT phosphorylation (may increase with treatment) |
| Total AKT | Pan-specific | 1:2000 | Loading control for AKT |
| pS6 (Ser235/236) | Phospho-specific | 1:1000 | Key functional readout of pathway inhibition |
| β-Actin | Pan-specific | 1:5000 | Housekeeping protein; loading control |
This method evaluates the reactivation of FOXO transcription factors, a functional biomarker of AKT inhibition [2].
Table: Frequently Asked Questions and Solutions
| Question / Issue | Possible Cause | Solution & Recommendation |
|---|---|---|
| pAKT levels increase after this compound treatment. | Feedback loop from ATP-competitive AKT inhibitors. | This is expected. Focus on downstream markers like pS6, which should decrease, confirming effective pathway blockade [1]. |
| No cell death is observed despite pS6 reduction. | The cancer cell line is not dependent on AKT signaling for survival. | Determine baseline AKT dependency. Use multiple assays (e.g., apoptosis, viability). Consider combination therapies, such as with MCL-1 inhibitors, as AKT inhibition can sensitize cells to them [2]. |
| High background in Western Blots. | Non-specific antibody binding or insufficient blocking. | Optimize antibody concentrations. Use 5% BSA (not milk) for phospho-specific antibodies. Increase wash stringency and duration. |
| Poor RNA quality from primary patient samples. | Rapid RNA degradation due to high RNase activity. | Process samples immediately or stabilize in RNAlater. Use strict RNase-free techniques during extraction. |
The following diagram outlines the logical workflow for evaluating this compound response, from initial testing to data interpretation.
The field of AKT inhibitor biomarkers is evolving. While pAKT is not a reliable standalone biomarker, a combination of monitoring pS6 reduction and analyzing FOXO-related gene expression signatures provides a more robust framework for evaluating this compound response in your experiments [2] [1].
The following table details the key characteristics of Uprosertib identified in the search results.
| Attribute | Details for Uprosertib (GSK2141795) |
|---|---|
| Drug Class | ATP-competitive AKT inhibitor [1] [2] |
| Mechanism of Action | Selective, orally bioavailable inhibitor that binds to the active site of AKT, blocking ATP binding [1] [2] |
| Isoform Specificity (IC₅₀) | AKT1: 180 nM; AKT2: 328 nM; AKT3: 38 nM [2] |
| Key Experimental Findings | Inhibits phosphorylation of AKT substrates (GSK3β, PRAS40); induces cell cycle arrest; shows efficacy in xenograft models [2] |
| Clinical Trial Status | Phase 2 (as identified in the provided data); a Phase 1 combination study was terminated early due to poor tolerability and minimal clinical activity [3] [2] |
The search results provided details on several key experiments conducted with Uprosertib:
To better understand the mechanism of ATP-competitive inhibitors like Uprosertib, the following diagram illustrates the AKT signaling pathway they are designed to target.
This pathway shows how external growth signals lead to AKT activation, which then controls crucial cellular processes like survival and growth [4] [5] [1]. ATP-competitive inhibitors work by directly binding to the active site of AKT, preventing it from functioning [1].
The lack of direct comparative data highlights a common challenge in competitive intelligence for pre-clinical and clinical compounds. To build a more complete picture, you could:
The tables below summarize the key outcomes from the PROFECTA-II/GOG-3044 trial for the Intention-to-Treat (ITT) population and a pre-specified biomarker subgroup [1] [2].
Table 1: Efficacy Outcomes in the ITT Population
| Endpoint | Afuresertib + Paclitaxel (n=99) | Paclitaxel Alone (n=51) | Hazard Ratio (HR) / P-value |
|---|---|---|---|
| Median PFS | 4.3 months (95% CI, 3.58-5.62) | 4.1 months (95% CI, 2.63-5.36) | HR 0.7 (95% CI, 0.50-1.10); P = 0.139 |
| Median OS | 11.2 months (95% CI, 8.38-13.77) | 13.1 months (95% CI, 7.75-18.00) | HR 1.2 (95% CI, 0.77-1.81) |
| Confirmed ORR | 25% (95% CI, 17.1%-35.0%) | 18% (95% CI, 8.4%-30.9%) | - |
| Confirmed DCR | 68% (95% CI, 57.5%-76.7%) | 57% (95% CI, 42.3%-70.6%) | - |
Table 2: Efficacy in the pAKT-Positive Subgroup (pAKT >1 on immunohistochemistry)
| Endpoint | This compound + Paclitaxel | Paclitaxel Alone | Hazard Ratio (HR) |
|---|---|---|---|
| Median PFS | 5.4 months (95% CI, 3.42-6.41) | 2.9 months (95% CI, 1.25-NE) | HR 0.4 (95% CI, 0.12-1.00) |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound + Paclitaxel (%, any grade) | Paclitaxel Alone (%, any grade) |
|---|---|---|
| Diarrhea | 64.6% | 19.1% |
| Anemia | 54.5% | 44.7% |
| Neutropenia | 50.5% | 51.1% |
| Fatigue | 45.5% | 38.3% |
| Any Grade 3-5 TEAE | 69.7% | 51.1% |
The clinical data is grounded in a clear biological mechanism and a specific trial design.
The rationale for combining this compound with paclitaxel is based on targeting the PI3K/AKT/mTOR pathway, which is frequently altered in ovarian cancer and regulates cell survival and proliferation. Platinum and taxane-based chemotherapies can paradoxically activate AKT, promoting treatment resistance. This compound, a pan-AKT inhibitor, is designed to counteract this resistance mechanism [1].
The diagram below illustrates this signaling pathway and the drug's target.
The future of this compound in this setting likely depends on validating the pAKT biomarker in a prospective trial designed specifically for a biomarker-selected population [1] [3].
The data below summarizes key efficacy and safety findings from a Phase I clinical trial of afuresertib in patients with advanced hematologic malignancies, which included a substantial cohort of MM patients [1].
| Parameter | Findings for this compound (Monotherapy) |
|---|---|
| Recommended Phase II Dose | 125 mg per day [1] [2] |
| Maximum Tolerated Dose (MTD) | 125 mg per day (established due to dose-limiting liver toxicities at 150 mg) [1] |
| Most Frequent Adverse Events | Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%) [1] |
| Clinical Activity in Multiple Myeloma | 3 patients attained Partial Response (PR); 8.8% Overall Response Rate (ORR) [1] [2] |
| Additional Clinical Benefit | 3 patients with Minimal Response (MR); 17.6% Clinical Benefit Rate [1] |
Preclinical studies indicate that this compound's efficacy is enhanced when combined with other agents. The table below outlines the experimental design and key findings from a study investigating its combination with pomalidomide and dexamethasone (PD) [3].
| Experimental Aspect | Details |
|---|---|
| Objective | To evaluate the antitumor effect of sub-optimal doses of this compound + PD on MM cells with low sensitivity to either monotherapy [3]. |
| Cell Lines Used | XG-7 and U266 [3]. |
| Methodology | - Cell Viability: Measured using cell proliferation assay kits after 72 hours of treatment [3].
This compound is a pan-AKT inhibitor that targets the PI3K/AKT/mTOR signaling pathway, which is constitutively active in multiple myeloma cells and promotes their survival, proliferation, and resistance to drugs [1] [4]. The following diagram illustrates this pathway and the drug's mechanism of action.
Diagram Title: PI3K/AKT/mTOR Pathway and this compound Inhibition
The diagram above shows how external growth factors activate the PI3K/AKT/mTOR pathway. This compound directly binds to and inhibits AKT, thereby disrupting the downstream signals that lead to myeloma cell survival and drug resistance [1] [4].
The logical workflow of the key experiment cited in the combination therapy study [3] can be summarized as follows:
Diagram Title: Combination Therapy Experimental Workflow
A 2023 network meta-analysis comparing novel-drug regimens for relapsed/refractory multiple myeloma (RRMM) provides a broader context. The analysis, which included 22 randomized controlled trials, found that daratumumab-based and isatuximab-based triple-drug regimens had the highest probabilities of achieving better objective response rates (ORRs) [5]. It is important to note that this analysis evaluated approved regimens and did not specifically include this compound, which is still under investigation. This highlights the competitive landscape and the potential for this compound to be developed as part of new combination regimens in the future.
| Property | Description |
|---|---|
| Drug Name | This compound (development code: LAE002) |
| Target | AKT (Protein Kinase B) |
| Inhibition Type | Potent, ATP-competitive, reversible, pan-AKT inhibitor [1] |
| Specificity | Inhibits all three AKT isoforms (AKT1, AKT2, and AKT3) [2] |
| Reported Potency | Low nanomolar range (based on cell-free assays) [1] |
| Clinical Stage | Phase III (as of May 2024) [2] [3] |
| Reported Advantages | Potential for higher efficacy, better potency, more significant tumor inhibition exposure, and a better safety profile based on public data [2] |
Much of the foundational data on this compound's potency comes from cell-free assays and in vitro cell proliferation assays.
The diagram below illustrates the PI3K/AKT/mTOR pathway and the mechanism of AKT inhibitors like this compound.
This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival [4] [5]. As a pan-AKT inhibitor, this compound blocks this pathway directly at the AKT node.
This compound is recognized as one of only two AKT inhibitors globally that has reached or completed pivotal-stage clinical development for anti-cancer treatment [2]. The other is AstraZeneca's capivasertib, which was FDA-approved in November 2023 for HR+/HER2- breast cancer [2].
A key application of this compound in active clinical development is its use in combination therapies to overcome resistance:
| Trial Attribute | Details |
|---|---|
| Study Identifier | Phase IIa [1] [2] |
| Patient Population | Treatment-naïve (n=7) and recurrent/refractory LCH (n=10) [1] [2] |
| Dosage | Oral this compound 125 mg daily [1] [2] |
| Overall Response Rate (ORR) | • Treatment-naïve: 33% (in evaluable subjects) • Recurrent/Refractory: 28% (in evaluable subjects) [1] [2] | | Key Efficacy Conclusion | Demonstrated clinical activity in some patients, but did not meet the study's predefined Bayesian criteria for efficacy [1] [2] | | Most Common Drug-Related Toxicities (Grade 1/2) | Nausea, diarrhea, dyspepsia, vomiting [1] [2] | | Grade 3 Toxicities | Fatigue, diarrhea, and pain (one patient each) [1] | | Other Severe Adverse Event | Soft tissue necrosis (one event) [1] |
For researchers, here are the key methodological details from the phase IIa clinical trial.
This compound is an oral pan-AKT inhibitor. The rationale for investigating it in LCH is that the AKT signaling pathway is known to be relevant for the survival and proliferation of dendritic cells, from which LCH cells derive. Furthermore, this pathway is frequently upregulated in various hematopoietic malignancies [1] [2]. The diagram below illustrates the simplified signaling pathway involved and the drug's target.
| Endpoint | Afuresertib + Paclitaxel (n=99) | Paclitaxel Alone (n=51) | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Median PFS (Primary Endpoint) | 4.3 months (95% CI, 3.58-5.62) [1] [2] | 4.1 months (95% CI, 2.63-5.36) [1] [2] | HR 0.7 (95% CI, 0.50-1.10); P = 0.139 [1] [3] |
| Median Overall Survival | 11.2 months (95% CI, 8.38-13.77) [1] [2] | 13.1 months (95% CI, 7.75-18.00) [1] [2] | HR 1.2 (95% CI, 0.77-1.81) [1] [3] |
| Confirmed Objective Response Rate (ORR) | 25% (95% CI, 17.1%-35.0%) [1] | 18% (95% CI, 8.4%-30.9%) [1] | - |
| Disease Control Rate (DCR) | 68% (95% CI, 57.5%-76.7%) [1] | 57% (95% CI, 42.3%-70.6%) [1] | - |
The data in the table comes from the PROFECTA-II/GOG-3044 trial (NCT04374630), an open-label, randomized, active-controlled phase II study [3] [2].
A key exploratory objective was to assess the role of phospho-AKT (pAKT) as a potential predictive biomarker. The results were striking [1] [3]:
The scientific rationale for testing this compound is rooted in the role of the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer that promotes cell survival, proliferation, and resistance to chemotherapy [4] [3] [5]. This compound is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3) [3].
The following diagram illustrates the signaling pathway targeted by this compound and the context of the clinical trial.
Diagram Title: AKT Pathway, Chemoresistance, and this compound Mechanism
The data indicates that while the combination of this compound and paclitaxel has a manageable safety profile, its clinical benefit is contingent on patient selection.
The tables below summarize the key quantitative data on Afuresertib's potency and selectivity against various kinases.
| Kinase Target | Value (nM) | Measurement Type |
|---|---|---|
| AKT1 | 0.08 nM | Ki [1] [2] |
| AKT1 E17K mutant | 0.2 nM | IC50 [1] |
| AKT2 | 2 nM | Ki [1] [2] |
| AKT3 | 2.6 nM | Ki [1] [2] |
| Off-Target Kinase | Value (nM) | Measurement Type |
|---|---|---|
| ROCK | 100 nM | IC50 [1] [2] |
| PKCη | 210 nM | IC50 [1] [2] |
| PKC-βI | 430 nM | IC50 [1] [2] |
| PKCθ | 510 nM | IC50 [1] [2] |
The following methodologies are cited in the literature for evaluating this compound's activity.
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism by which this compound inhibits it.
This compound is an orally bioavailable, ATP-competitive pan-AKT inhibitor [3] [1] [4]. It has demonstrated a favorable safety profile with manageable side effects in clinical trials, with common adverse events including nausea, diarrhea, and dyspepsia [3].
| Biomarker Status | Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS |
|---|---|---|---|
| pAKT > 1 | Afuresertib + Paclitaxel | 5.4 months | 0.4 (95% CI: 0.12-1.00) [1] |
| Paclitaxel alone | 2.9 months | ||
| pAKT ≤ 1 | This compound + Paclitaxel | 4.4 months | 0.7 (95% CI: 0.39-1.27) [1] |
| Paclitaxel alone | 2.9 months | ||
| Overall Population (ITT) | This compound + Paclitaxel | 4.3 months | 0.7 (95% CI: 0.5-1.1) [1] |
| Paclitaxel alone | 4.1 months |
This data from a randomized phase 2 trial indicates that while the combination therapy did not show a significant survival benefit in the overall population, patients with the pAKT biomarker (pAKT >1) experienced a more substantial improvement in PFS [1]. The lower Hazard Ratio of 0.4 suggests a stronger treatment effect in this biomarker-selected group compared to those without the biomarker (HR=0.7) and the overall population [1].
For researchers looking to replicate or build upon these findings, here are the key methodological details from the clinical study.
The following diagram illustrates the central role of AKT signaling in cancer and the mechanism of this compound, explaining why pAKT is a biologically relevant biomarker.
The data suggests that pAKT has potential as a predictive biomarker—a factor that indicates which patients are more likely to respond to a specific therapy, in this case, this compound [7].
| Parameter | Afuresertib + Paclitaxel (n=99) | Paclitaxel Alone (n=51) |
|---|---|---|
| Patient Population | Platinum-resistant ovarian cancer (1-5 prior chemotherapies) [1] [2] | Platinum-resistant ovarian cancer (1-5 prior chemotherapies) [1] [2] |
| Key Efficacy Metrics | ||
| • Median Progression-Free Survival (PFS) | 4.3 months [1] [2] | 4.1 months [1] [2] |
| • Median Overall Survival (OS) | 11.2 months [1] [2] | 13.1 months [1] [2] |
| • Objective Response Rate (ORR) | 25% [2] | 18% [2] |
| Common Treatment-Emergent Adverse Events (TEAEs) | ||
| • Diarrhea | 64.6% [2] | Not reported at this frequency |
| • Anemia | 54.5% [2] | 44.7% [2] |
| • Neutropenia | 50.5% [2] | 51.1% [2] |
| • Fatigue | 45.5% [2] | 38.3% [2] |
| • Nausea | 32.3% [2] | 29.8% [2] |
| Serious Adverse Events | 34.3% [1] | 25.5% [1] |
| Grade 3-4 Treatment-Related AEs | 61.6% [2] | 40.4% [2] |
| Treatment Discontinuation due to AEs | 20.2% [2] | 6.4% [2] |
For researchers, the methodology of the cited trials is crucial for interpreting the data.
PROFECTA-II/GOG-3044 Phase II Clinical Trial (NCT04374630) [1] [2]
This compound is a reversible, ATP-competitive, oral pan-AKT kinase inhibitor. It targets the PI3K/AKT signaling pathway, which is constitutively active in many cancers and provides proliferative and anti-apoptotic signals, contributing to tumor growth and drug resistance [3]. The following diagram illustrates the pathway and the drug's target.
The search results indicate that while the overall efficacy of this compound in the PROC population was not significant, exploratory biomarker analyses suggested potential efficacy in a subgroup of patients with phospho-AKT positive tumors (median PFS of 5.4 months vs. 2.9 months in the control arm; HR=0.4) [1]. This highlights the importance of patient stratification by biomarker status in future studies of targeted therapies like this compound.